Product packaging for Boc-3,5-Dibromo-L-tyrosine(Cat. No.:CAS No. 58960-71-7)

Boc-3,5-Dibromo-L-tyrosine

Cat. No.: B558712
CAS No.: 58960-71-7
M. Wt: 439.1 g/mol
InChI Key: FIKNCGRWSBGBKP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-3,5-Dibromo-L-tyrosine is a useful research compound. Its molecular formula is C14H17Br2NO5 and its molecular weight is 439.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Br2NO5 B558712 Boc-3,5-Dibromo-L-tyrosine CAS No. 58960-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKNCGRWSBGBKP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572964
Record name 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-71-7
Record name 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Boc-3,5-Dibromo-L-tyrosine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine (Boc-3,5-Dibromo-L-tyrosine) is a specialized amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis.[1] The presence of two bromine atoms on the phenolic ring of the tyrosine side chain enhances its chemical reactivity and provides a handle for further functionalization, making it a valuable tool for researchers and professionals in drug development.[1][2] This compound is particularly utilized in the design of biologically active peptides and novel therapeutics, where modifications to amino acid sequences can lead to improved bioactivity and selectivity.[1][2] Its stability and ease of manipulation in synthetic pathways offer significant advantages, establishing it as a preferred choice for exploring innovative therapeutic avenues.[2]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₇Br₂NO₅[2]
Molecular Weight 439.33 g/mol [2]
CAS Number 58960-71-7[2]
Appearance White to off-white powder[2]
Melting Point 145-150 °C[2]
Optical Rotation [a]D20 = +33 ± 2º (c=1 in Dioxane)[2]
Purity ≥ 99%[2]
IUPAC Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid[3]
InChI Key FIKNCGRWSBGBKP-UHFFFAOYSA-N
Storage Conditions 0-8 °C[2]

Applications in Research and Drug Development

This compound is a versatile molecule with a range of applications in scientific research and pharmaceutical development. Its unique structure facilitates its use in several key areas:

  • Peptide Synthesis : It serves as a fundamental building block for incorporating brominated tyrosine residues into peptide chains. This enhances the structural diversity of synthetic peptides, which is a critical aspect of developing new drug candidates.[2]

  • Pharmaceutical Research : The compound's distinct properties are valuable in designing novel pharmaceuticals. It is particularly useful for targeting specific biological pathways, which can lead to the development of more effective treatments with fewer side effects.[2]

  • Bioconjugation : It can be used in bioconjugation processes to attach biomolecules to drugs or imaging agents. This application is crucial for improving the specificity and efficacy of therapeutic agents.[2][4]

  • Enzyme Inhibition Studies : Researchers study this compound for its potential to inhibit specific enzymes. Such studies provide valuable insights into enzyme mechanisms and aid in the development of new enzyme inhibitors for therapeutic use.[2]

A This compound B Peptide Synthesis A->B Building Block D Bioconjugation A->D Enables E Enzyme Inhibition Research A->E Investigated for C Drug Design & Development B->C Leads to D->C E->C

Applications of this compound.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in a laboratory setting. Below are protocols for its synthesis and the subsequent deprotection of the Boc group, a common step in peptide synthesis.

Synthesis of 3,5-Dibromo-L-tyrosine

A simple and efficient method for the preparation of 3,5-dibromo-L-tyrosine involves the direct bromination of L-tyrosine.[5][6]

Materials:

  • L-tyrosine

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (HBr)

  • Acetic acid (AcOH)

Procedure:

  • L-tyrosine is reacted with 2.2 equivalents of DMSO in a mixture of HBr and AcOH.[6]

  • The reaction is carried out at a temperature of 60-70°C.[5]

  • The bromodimethylsulfonium bromide, generated in situ from DMSO and HBr, acts as a milder and more selective brominating agent than elemental bromine.[5]

  • This method results in a good yield of 3,5-dibromo-L-tyrosine.[6]

Note: Using 1.2 equivalents of DMSO under similar conditions will preferentially yield 3-bromo-L-tyrosine.[6]

N-Boc Protection of L-Tyrosine

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide chemistry.[7]

Materials:

  • L-tyrosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Saturated potassium hydrogen sulfate (KHSO₄) solution

  • Ethyl acetate

Procedure:

  • Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane.[8]

  • Cool the solution to 0°C.[8]

  • Add L-tyrosine and a solution of Boc₂O in dioxane to the cooled mixture.[8]

  • Stir the reaction mixture at room temperature overnight.[8]

  • The next day, add water and then acidify the mixture to a pH of 4 with a saturated solution of KHSO₄.[8]

  • Extract the product with ethyl acetate (3x).[8]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the Boc-protected tyrosine.[8]

cluster_synthesis Synthesis & Protection Workflow A L-Tyrosine B Bromination (DMSO, HBr/AcOH) A->B C 3,5-Dibromo-L-tyrosine B->C D Boc Protection (Boc)₂O, K₂CO₃ C->D E This compound D->E cluster_deprotection Boc Deprotection Protocol A 1. Dissolve Boc-Amino Acid in CH₂Cl₂ (0°C) B 2. Add Trifluoroacetic Acid (TFA) dropwise A->B C 3. Stir (1h at 0°C, 2h at RT) B->C D 4. Evaporate Solvent & TFA C->D E 5. Precipitate Product with Cold Ether/Hexane D->E

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-3,5-dibromo-L-tyrosine, a critical building block in peptide synthesis and drug discovery. The unique properties imparted by the dibromo-substitution on the tyrosine ring make this compound a valuable reagent for creating novel peptides and pharmaceuticals with enhanced biological activity and stability.[1][2] This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate a thorough understanding of the manufacturing process for this specialized amino acid derivative.

Synthesis of Boc-3,5-Dibromo-L-tyrosine

The synthesis of this compound can be effectively achieved through a two-step process:

  • Dibromination of L-tyrosine: The aromatic ring of L-tyrosine is first halogenated to produce 3,5-dibromo-L-tyrosine.

  • Boc Protection: The amino group of 3,5-dibromo-L-tyrosine is then protected with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of 3,5-Dibromo-L-tyrosine

A robust method for the dibromination of L-tyrosine utilizes dimethyl sulfoxide (DMSO) in a mixture of hydrobromic and acetic acids.[3][4][5]

Materials:

  • L-tyrosine

  • Dimethyl sulfoxide (DMSO)

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid (AcOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tyrosine in a mixture of 48% HBr and glacial acetic acid.

  • Add 2.2 equivalents of DMSO to the stirring suspension.[3][5]

  • Heat the reaction mixture to 60-70°C and maintain this temperature for the duration of the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold deionized water, followed by a wash with cold ethanol to remove any remaining impurities.

  • Dry the purified 3,5-dibromo-L-tyrosine under vacuum.

Experimental Protocol: Boc Protection of 3,5-Dibromo-L-tyrosine

The N-terminal of 3,5-dibromo-L-tyrosine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6][7][8]

Materials:

  • 3,5-dibromo-L-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane (or a similar suitable solvent)

  • Deionized water

  • Ethyl acetate

  • Saturated potassium hydrogen sulfate (KHSO₄) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,5-dibromo-L-tyrosine in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution to achieve basic conditions.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled mixture while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.[6]

  • After the reaction is complete, add water to the mixture and then acidify to a pH of approximately 4 with a saturated solution of KHSO₄.[6]

  • Extract the product into ethyl acetate (3x).[6]

  • Combine the organic layers and wash with water and then brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[6]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization and flash column chromatography are common and effective methods.[9]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.[9]

  • Slowly add hexane to the hot solution until it becomes slightly turbid.[9]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.[9]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a cold mixture of ethyl acetate and hexane.

  • Dry the purified crystals under vacuum. Multiple recrystallizations may be necessary to achieve the desired purity.[9]

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of the crude product by adsorbing it onto a small amount of silica gel.

  • Pack a glass column with silica gel in hexane.[9]

  • Load the adsorbed sample onto the top of the column.[9]

  • Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.[9]

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow Diagram

Purification_Workflow cluster_purification_methods Purification Methods Crude_Product Crude this compound Recrystallization Recrystallization (Ethyl Acetate/Hexane) Crude_Product->Recrystallization Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Pure_Product Purified this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Alternative purification pathways for this compound.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₇Br₂NO₅[10]
Molecular Weight 439.33 g/mol [10]
Appearance White to off-white powder[10]
Melting Point 145-150 °C
Purity (Typical) ≥ 99% (HPLC)[10]
Storage Temperature 0 - 8 °C
Spectroscopic Data (Typical)
TechniqueKey Features
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the dibrominated tyrosine ring.
¹³C NMR Resonances for the carbonyl carbons, the quaternary carbon of the Boc group, the aromatic carbons (with shifts influenced by the bromine substituents), and the aliphatic carbons of the amino acid backbone.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate and carboxylic acid), and aromatic C-Br stretch.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound, often observed as [M+H]⁺ or [M+Na]⁺ in ESI-MS.

This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and available analytical instrumentation. The successful synthesis of this key intermediate will enable advancements in the development of novel peptide-based therapeutics.

References

Navigating the Solubility of Boc-3,5-Dibromo-L-tyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine (Boc-3,5-Dibromo-L-tyrosine), a key building block in peptide synthesis and drug development. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Concepts in Solubility of Protected Amino Acids

The solubility of a protected amino acid like this compound is primarily influenced by the physicochemical properties of its side chain and the protecting groups. The tert-butoxycarbonyl (Boc) group increases the lipophilicity of the molecule compared to the free amino acid, generally leading to better solubility in organic solvents. However, the polar nature of the carboxylic acid and the potential for hydrogen bonding can still impact solubility. The presence of two bromine atoms on the tyrosine ring further alters the electronic and steric properties, which can affect solvent-solute interactions.

Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in other solvents like dichloromethane (DCM), ethyl acetate, and alcohols.[1]

Quantitative Solubility Data for Boc-Protected Amino Acids

Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-Leu-Leu-OHDMF~30
DMSO~10
Ethanol~30
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL)
Boc-Leu-OHDMSO~100Requires sonication
N-Boc-L-prolineDMF~20
DMSO~15
Ethanol~15
Boc-Gly-Gly-OHDMSO~100Requires sonication
Boc-β-Ala-OHDMSO~100Requires sonication, warming, and heating to 60°C

Table 1: Quantitative Solubility of Selected Boc-Protected Amino Acids.[2]

Experimental Protocol for Determining the Solubility of this compound

The following protocol provides a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Organic solvent of interest (e.g., DMF, DMSO, DCM, Ethyl Acetate, Methanol, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of a Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, or analyze by HPLC to determine the peak area.

    • Plot a graph of absorbance/peak area versus concentration to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer or analyze by HPLC.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Protocol for Handling Difficult-to-Dissolve Samples:

For instances where this compound exhibits poor solubility in the initial solvent of choice, the following steps can be taken:[2]

  • Use of a Stronger Solvent: Attempt to dissolve the compound in a minimal amount of a stronger polar aprotic solvent like DMSO. This stock solution can then be diluted with the primary solvent.[2]

  • Co-Solvent Systems: A mixture of solvents, such as a 1:1:1 (v/v/v) mixture of DCM, DMF, and N-methyl-2-pyrrolidone (NMP), can be effective in solubilizing challenging compounds.[2]

  • Gentle Heating and Sonication: Suspend the compound in the solvent and apply sonication for 5-10 minutes. If necessary, gently warm the solution in a water bath to a maximum of 40°C. It is crucial to ensure the compound's stability at elevated temperatures to prevent degradation.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of a Boc-protected amino acid.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation start Start stock_solution Prepare Stock Solution (Known Concentration) start->stock_solution add_excess Add Excess Solute to Solvent start->add_excess standards Create Standard Solutions (Serial Dilution) stock_solution->standards calibration_curve Generate Calibration Curve (UV-Vis or HPLC) standards->calibration_curve calculate Calculate Concentration using Calibration Curve calibration_curve->calculate equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate separate Separate Supernatant (Centrifugation/Settling) equilibrate->separate filter_sample Filter Supernatant (0.22 µm filter) separate->filter_sample dilute_sample Dilute Sample (if necessary) filter_sample->dilute_sample measure Measure Absorbance/Peak Area (UV-Vis or HPLC) dilute_sample->measure measure->calculate solubility Determine Solubility (mg/mL or mol/L) calculate->solubility end End solubility->end

Workflow for Solubility Determination

This comprehensive guide provides researchers with the necessary information and protocols to effectively work with this compound, ensuring its successful application in their research and development endeavors.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Boc-3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine (Boc-3,5-Dibromo-L-tyrosine), a critical building block in peptide synthesis and pharmaceutical research. Due to the limited availability of direct experimental spectra for this compound in published literature, this guide presents a detailed analysis based on the spectral data of its precursors, Boc-L-tyrosine and 3,5-dibromo-L-tyrosine. This comparative approach allows for a robust prediction of the spectral characteristics of the target molecule.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below with standardized atom numbering for unambiguous correlation with the NMR spectral data.

Boc-3,5-Dibromo-L-tyrosine_Structure cluster_tyrosine cluster_boc C1 C1 C2 C2 C1->C2 C_beta C1->C_beta C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 Br3 Br C3->Br3 C5 C5 C4->C5 O_phenol O C4->O_phenol C6 C6 C5->C6 Br5 Br C5->Br5 C6->C1 H6 H C6->H6 C_alpha C_carboxyl C' C_alpha->C_carboxyl N N C_alpha->N H_alpha C_alpha->H_alpha C_beta->C_alpha H_beta1 Hβ1 C_beta->H_beta1 H_beta2 Hβ2 C_beta->H_beta2 O_carboxyl O C_carboxyl->O_carboxyl OH_carboxyl OH C_carboxyl->OH_carboxyl NH NH N->NH C_boc_carbonyl C=O N->C_boc_carbonyl H_phenol H O_phenol->H_phenol O_boc O C_boc_carbonyl->O_boc C_tert C O_boc->C_tert CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2 CH3_3 CH₃ C_tert->CH3_3

Caption: Chemical structure of this compound with atom numbering.

1H NMR Spectral Data

The following tables summarize the reported 1H NMR spectral data for Boc-L-tyrosine and 3,5-dibromo-L-tyrosine.

Table 1: 1H NMR Data of Boc-L-tyrosine
ProtonsChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
Aromatic (H2, H6)7.03d2H8.4
Aromatic (H3, H5)6.70d2H8.4
α-H4.23-4.32m1H
β-H3.04dd1H13.8, 5.2
β'-H2.81dd1H13.8, 5.2
Boc (3 x CH₃)1.39s9H

Solvent: CD₃OD, Spectrometer Frequency: 300 MHz

Table 2: 1H NMR Data of 3,5-dibromo-L-tyrosine
ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Aromatic (H2, H6)7.30s2H
α-H~4.0m1H
β-H~3.0m2H

Note: Precise, fully assigned data for 3,5-dibromo-L-tyrosine is not consistently available across databases. The chemical shifts are estimations based on typical values for amino acids.

Predicted 1H NMR Spectrum of this compound

Based on the data above, the predicted 1H NMR spectrum of this compound would exhibit the following characteristics:

  • Aromatic Protons (H2, H6): The two aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The strong electron-withdrawing effect of the bromine atoms would shift this signal downfield compared to Boc-L-tyrosine, likely in the range of 7.30-7.50 ppm .

  • α-Proton: The α-proton signal would be a multiplet, similar to Boc-L-tyrosine, around 4.2-4.4 ppm .

  • β-Protons: The two diastereotopic β-protons would appear as a multiplet, likely two doublets of doublets, in the region of 2.8-3.2 ppm .

  • Boc Protons: The nine equivalent protons of the tert-butyl group would present as a sharp singlet around 1.40 ppm .

13C NMR Spectral Data

The following tables summarize the reported 13C NMR spectral data for Boc-L-tyrosine and an estimation for 3,5-dibromo-L-tyrosine.

Table 3: 13C NMR Data of Boc-L-tyrosine
Carbon AtomChemical Shift (δ) ppm
C=O (Carboxyl)175.5
C=O (Boc)157.7
C4 (aromatic, C-OH)157.1
C2, C6 (aromatic)131.2
C1 (aromatic)129.1
C3, C5 (aromatic)116.1
C (Boc quaternary)80.5
57.8
37.8
CH₃ (Boc)28.6

Solvent: MeOD

Predicted 13C NMR Spectrum of this compound

The introduction of two bromine atoms on the aromatic ring is expected to cause significant shifts in the signals of the aromatic carbons:

  • C2, C6: These carbons would likely be shifted slightly upfield due to the ortho effect of the bromine atoms.

  • C3, C5: These carbons, directly bonded to bromine, will be significantly shifted downfield to the 110-120 ppm region.

  • C4: The chemical shift of the carbon bearing the hydroxyl group will also be influenced by the adjacent bromine atoms.

  • C1: The ipso-carbon is also expected to show a shift.

  • Aliphatic and Boc Carbons: The chemical shifts of the Cα, Cβ, carboxyl, and Boc carbons are expected to be less affected and should appear in regions similar to those in Boc-L-tyrosine.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves a two-step process: the protection of L-tyrosine with a Boc group, followed by bromination.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start L-Tyrosine step1 Boc Protection (Boc)₂O, Base (e.g., NaHCO₃) Dioxane/Water start->step1 intermediate Boc-L-tyrosine step1->intermediate step2 Bromination N-Bromosuccinimide (NBS) Solvent (e.g., DMF) intermediate->step2 product This compound step2->product

Caption: Proposed workflow for the synthesis of this compound.

Step 1: Synthesis of Boc-L-tyrosine

  • Dissolve L-tyrosine in a mixture of 1,4-dioxane and an aqueous solution of a base (e.g., sodium bicarbonate).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 with a suitable acid (e.g., KHSO₄).

  • Extract the product, Boc-L-tyrosine, with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-tyrosine.

Step 2: Bromination of Boc-L-tyrosine

  • Dissolve the synthesized Boc-L-tyrosine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise while protecting the reaction from light.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain pure this compound.

NMR Data Acquisition Protocol

The following is a general protocol for acquiring 1H and 13C NMR spectra for a compound like this compound.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate for the chemical shift range of the compound (e.g., -2 to 12 ppm).

    • Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

  • 13C NMR Acquisition:

    • Spectrometer: 100 MHz or higher, corresponding to the 1H frequency.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound, empowering researchers in their synthetic and analytical endeavors. The provided protocols offer a reliable starting point for the synthesis and characterization of this important molecule.

Navigating the Analytical Landscape: A Technical Guide to the Mass Spectrometry of Boc-3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated amino acids, such as Boc-3,5-Dibromo-L-tyrosine, into peptide and pharmaceutical development pipelines necessitates robust analytical methodologies for their characterization. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular identity, elucidating structure, and enabling quantitative analysis. This in-depth guide provides a technical framework for the mass spectrometric analysis of this compound, offering detailed experimental protocols and an exploration of its anticipated fragmentation behavior.

Molecular Profile and Expected Ionization

This compound, with a molecular formula of C₁₄H₁₇Br₂NO₅ and a molecular weight of 439.10 g/mol , possesses several key structural features that dictate its mass spectrometric behavior.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid moiety, and the amino group allows for efficient ionization by electrospray ionization (ESI). Depending on the mobile phase conditions, analysis can be performed in both positive and negative ion modes.

In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 440.0. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 438.0. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for Br₂) will be a key diagnostic feature in the mass spectrum, aiding in the confident identification of the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

A validated LC-MS/MS method is crucial for the sensitive and specific quantification of this compound in complex matrices. The following protocol is a recommended starting point, adaptable to specific instrumentation and sample types.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation GasNitrogen
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MS/MS TransitionsSee Table 2

Anticipated Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides structural information through the controlled fragmentation of a selected precursor ion. The fragmentation of this compound is predicted to be dominated by the facile loss of the Boc group and subsequent cleavages around the amino acid core.

Table 2: Predicted Precursor and Product Ions for MS/MS Analysis

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral Loss
440.0 ([M+H]⁺)384.0C₄H₈ (isobutylene)
440.0 ([M+H]⁺)340.0C₅H₉O₂ (Boc group)
440.0 ([M+H]⁺)293.9C₅H₉O₂ + COOH
340.0293.9COOH

Visualizing the Analytical Workflow and Fragmentation

To further clarify the experimental process and the expected molecular fragmentation, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Biological or Reaction Mixture extraction Protein Precipitation (e.g., Acetonitrile) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution supernatant->dilution autosampler Autosampler Injection dilution->autosampler column C18 Reverse-Phase Column autosampler->column separation Gradient Elution column->separation esi Electrospray Ionization (ESI) separation->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G parent This compound [M+H]⁺ m/z = 440.0 frag1 Loss of Isobutylene [M+H - C₄H₈]⁺ m/z = 384.0 parent->frag1 - C₄H₈ frag2 Loss of Boc group [M+H - C₅H₉O₂]⁺ m/z = 340.0 parent->frag2 - C₅H₉O₂ frag3 Loss of Boc and Carboxyl [M+H - C₅H₉O₂ - COOH]⁺ m/z = 293.9 frag2->frag3 - COOH

Caption: Predicted fragmentation pathway of protonated this compound.

This technical guide provides a foundational understanding for the mass spectrometric analysis of this compound. The proposed methods and predicted fragmentation patterns offer a robust starting point for researchers to develop and validate their own assays for this important synthetic amino acid. As with any analytical method development, optimization of the parameters outlined here will be necessary to achieve the desired performance for specific applications.

References

The Functional Role of Bromine Atoms in Boc-3,5-Dibromo-L-tyrosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of halogen atoms, particularly bromine, into amino acid scaffolds represents a powerful strategy in medicinal chemistry and drug discovery. Boc-3,5-Dibromo-L-tyrosine, a derivative of the amino acid L-tyrosine, serves as a pivotal building block in the synthesis of peptides and peptidomimetics with enhanced biological properties. The presence of bromine atoms at the 3 and 5 positions of the phenolic ring profoundly influences the molecule's physicochemical characteristics, leading to improved bioactivity, metabolic stability, and receptor affinity. This technical guide provides a comprehensive overview of the functional role of these bromine atoms, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Significance of Halogenation in Peptide Drug Discovery

Halogenation is a key tool in modern drug design, offering a means to fine-tune the pharmacological profile of lead compounds. The introduction of halogen atoms can modulate a molecule's lipophilicity, electronic distribution, and conformation, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of peptide-based therapeutics, the incorporation of halogenated amino acids can lead to:

  • Enhanced Biological Activity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly increase binding affinity and selectivity.[1]

  • Improved Metabolic Stability: The steric bulk of bromine atoms can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2]

  • Increased Potency: The altered electronic properties of the aromatic ring can influence the pKa of the phenolic hydroxyl group, potentially leading to stronger interactions with target receptors.

This compound is a commercially available, protected amino acid that allows for the straightforward incorporation of a dibrominated tyrosine residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[3][4]

The Multifaceted Role of Bromine Atoms in this compound

The two bromine atoms on the tyrosine ring are not mere passive additions; they actively contribute to the molecule's functionality in several ways:

Enhanced Receptor Binding and Potency

The bromine atoms significantly alter the electronic nature of the phenolic ring, making the hydroxyl proton more acidic. This can lead to stronger hydrogen bonding interactions with receptor active sites. Furthermore, the bromine atoms themselves can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the receptor's binding pocket.

Modulation of Signaling Pathways

The enhanced binding affinity and potency conferred by the bromine atoms can translate into a more profound modulation of intracellular signaling pathways. For example, some dibromotyrosine analogues have been designed to target the ATP binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Inhibition of VEGFR-2 can, in turn, affect downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[7][8][9]

A hypothetical signaling pathway illustrating the potential mechanism of action of a peptide containing 3,5-dibromotyrosine (DBY-peptide) as a VEGFR-2 inhibitor is presented below.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates DBY_Peptide DBY-Peptide DBY_Peptide->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Hypothetical VEGFR-2 signaling pathway inhibited by a DBY-peptide.
Improved Pharmacokinetic Properties

Unmodified peptides often suffer from rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy.[10][11] The introduction of bulky bromine atoms on the tyrosine residue can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its circulation time.[2][12] While specific pharmacokinetic data for a peptide containing this compound is not currently available, the principle of increased proteolytic stability through the incorporation of modified amino acids is well-established in peptide drug design.

Quantitative Data

The following table summarizes the available quantitative data for the anti-proliferative and anti-migratory activities of dibromotyrosine-inspired analogues in human prostate cancer cell lines (PC-3 and LNCaP).

CompoundCell LineAssayIC50 (µM)[5]
Ester Analogue 5 PC-3Proliferation (MTT)15.3 ± 1.2
Ester Analogue 6 PC-3Proliferation (MTT)12.8 ± 0.9
Ether Analogue 11 PC-3Proliferation (MTT)8.7 ± 0.7
Ether Analogue 12 PC-3Proliferation (MTT)9.1 ± 0.8
Ester Analogue 5 LNCaPProliferation (MTT)25.1 ± 2.1
Ester Analogue 6 LNCaPProliferation (MTT)22.4 ± 1.8
Ether Analogue 11 LNCaPProliferation (MTT)14.2 ± 1.1
Ether Analogue 12 LNCaPProliferation (MTT)15.8 ± 1.3
Ester Analogue 5 PC-3Migration (Wound Healing)~50% inhibition at 10 µM
Ester Analogue 6 PC-3Migration (Wound Healing)~60% inhibition at 10 µM
Ether Analogue 11 PC-3Migration (Wound Healing)~30% inhibition at 10 µM
Ether Analogue 12 PC-3Migration (Wound Healing)~35% inhibition at 10 µM

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide incorporating this compound using a standard Boc/Bzl strategy.[13][14][15]

SPPS_Workflow Resin Resin Swelling (DCM) First_AA First Amino Acid Attachment Resin->First_AA Deprotection1 Boc Deprotection (TFA/DCM) First_AA->Deprotection1 Neutralization1 Neutralization (DIEA/DMF) Deprotection1->Neutralization1 Coupling_DBY Coupling of This compound Neutralization1->Coupling_DBY Wash1 Washing (DMF, DCM) Coupling_DBY->Wash1 Repeat Repeat Deprotection, Neutralization, and Coupling Cycles Wash1->Repeat Final_Deprotection Final Boc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • This compound

  • Other Boc-protected amino acids

  • Merrifield or other suitable resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF.

  • Coupling: Dissolve this compound (3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF. Add DIEA (6 equivalents) and add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Boc deprotection as in step 3.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers) for 1-2 hours at 0°C.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and, if necessary, NMR spectroscopy.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][3][16][17][18]

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed_Cells->Incubate1 Treat_Peptide Treat with DBY-Peptide (Varying Concentrations) Incubate1->Treat_Peptide Incubate2 Incubate (24-72h) Treat_Peptide->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO or SDS) Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Workflow for the MTT Cell Proliferation Assay.

Materials:

  • Cancer cell line of interest (e.g., PC-3)

  • Complete culture medium

  • 96-well plates

  • DBY-peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the DBY-peptide and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.[16][18][19][20][21][22]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-p-ERK, anti-p-Akt, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound is a valuable synthetic building block for the development of novel peptide-based therapeutics. The bromine atoms play a crucial functional role by enhancing receptor binding affinity, increasing metabolic stability, and ultimately improving the biological activity of the resulting peptides. While the available data on dibromotyrosine-containing compounds is promising, further research is needed to fully elucidate the specific molecular interactions and signaling pathways involved. Future studies should focus on:

  • Synthesizing and characterizing a wider range of peptides containing 3,5-dibromotyrosine to establish clear structure-activity relationships.

  • Conducting detailed biophysical studies, such as X-ray crystallography and NMR, to visualize the interactions between these peptides and their biological targets at the atomic level.

  • Performing in vivo pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential of these compounds in relevant disease models.

By continuing to explore the unique properties of halogenated amino acids, researchers can unlock new avenues for the design and development of next-generation peptide drugs with improved efficacy and safety profiles.

References

The Boc Protection of 3,5-Dibromo-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butyloxycarbonyl (Boc) protection of 3,5-Dibromo-L-tyrosine. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of novel peptide-based therapeutics and research tools.

Core Mechanism of Boc Protection

The protection of the α-amino group of 3,5-Dibromo-L-tyrosine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This process renders the amine nucleophile unreactive, preventing it from forming unwanted peptide bonds during subsequent amino acid couplings in peptide synthesis.[3][4]

The reaction proceeds via the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3,5-Dibromo-L-tyrosine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

  • Collapse of the Intermediate and Byproduct Formation: The intermediate collapses, leading to the formation of the N-Boc-protected 3,5-Dibromo-L-tyrosine. This step also releases a tert-butoxycarboxylate anion, which readily decomposes into the volatile byproducts isobutylene and carbon dioxide, driving the reaction to completion.[4]

This reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amino group, facilitating the nucleophilic attack.[3]

Figure 1: Reaction mechanism of Boc protection.

Quantitative Data

The following table summarizes key quantitative data for Boc-3,5-dibromo-L-tyrosine.

ParameterValueReference
Molecular Formula C₁₄H₁₇Br₂NO₅[5]
Molecular Weight 439.33 g/mol [5]
Appearance White to off-white powder[5]
Purity ≥ 99%[5]
Melting Point 145-150 °C
Optical Rotation [a]D²⁰ = +33 ± 2º (c=1 in Dioxane)[5]
Storage Temperature 0-8 °C[5]

Experimental Protocols

The following is a generalized experimental protocol for the Boc protection of 3,5-Dibromo-L-tyrosine, synthesized from established methods for amino acid protection.[4][6]

Materials:

  • 3,5-Dibromo-L-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3,5-Dibromo-L-tyrosine (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH. The amount of solvent should be sufficient to fully dissolve the amino acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.

    • Extract the N-Boc-3,5-dibromo-L-tyrosine with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-protected amino acid.

Experimental_Workflow A 1. Dissolve 3,5-Dibromo-L-tyrosine in Dioxane/1M NaOH B 2. Cool to 0 °C A->B C 3. Add (Boc)₂O B->C D 4. React for 4-12 hours at RT C->D E 5. Remove Dioxane D->E F 6. Wash with Ethyl Acetate E->F G 7. Acidify with 1M HCl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine H->I J 10. Dry with MgSO₄ I->J K 11. Filter and Concentrate J->K L N-Boc-3,5-dibromo-L-tyrosine K->L

Figure 2: General experimental workflow.

Application in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, particularly in the Boc/Bzl strategy of SPPS.[4] The Boc group serves as a temporary protecting group for the α-amino functionality, allowing for the sequential addition of amino acids to a growing peptide chain. The Boc group is readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle.[7] The brominated tyrosine residue can introduce unique structural and functional properties to peptides, making it a target for the development of novel pharmaceuticals.[5]

SPPS_Workflow cluster_SPPS_Cycle SPPS Cycle A Resin with free amine B Couple with This compound A->B C Resin with Boc-protected dibromotyrosine B->C D Deprotect with TFA C->D D->A Next amino acid coupling cycle

Figure 3: Role in Solid-Phase Peptide Synthesis.

References

Stability and Storage of Boc-3,5-Dibromo-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-3,5-Dibromo-L-tyrosine. The information is curated for professionals in research and drug development who utilize this compound in their work. While specific, in-depth stability studies on this compound are not extensively available in public literature, this guide synthesizes information from supplier data, general principles of organic chemistry, and regulatory guidelines for stability testing to provide a robust framework for its handling and storage.

Physicochemical Properties and Recommended Storage

This compound is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino function and two bromine atoms on the phenolic ring. It typically presents as a white to off-white powder.

Recommended Storage Conditions:

Based on information from multiple chemical suppliers, the recommended storage temperature for this compound is in a refrigerator at 0-8 °C [1]. This temperature range is intended to minimize potential degradation over time. For long-term storage, maintaining the compound in a tightly sealed container in a dry and dark environment is crucial to prevent hydrolysis and photodegradation.

ParameterRecommendationSource
Storage Temperature 0-8 °C[1]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)General Best Practice
Light Exposure Protect from lightGeneral Best Practice
Moisture Store in a dry environment, tightly sealed containerGeneral Best Practice

Stability Profile and Potential Degradation Pathways

Potential Degradation Pathways:

  • Acid-Catalyzed Deprotection: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. Exposure to strong acids will lead to the cleavage of the Boc group, yielding 3,5-Dibromo-L-tyrosine, isobutylene, and carbon dioxide.

  • Thermal Degradation: The Boc group is also susceptible to thermal degradation, which can occur at elevated temperatures. This process also results in the removal of the Boc group.

  • Oxidative Degradation: The phenolic ring, even with the presence of deactivating bromine atoms, can be susceptible to oxidation. This could potentially lead to the formation of quinone-like structures or other oxidized species.

  • Photodegradation: Aromatic compounds, particularly those with heteroatom substituents, can be sensitive to light. Exposure to UV or visible light could potentially lead to the formation of degradation products, although specific pathways for this compound are not documented.

  • Hydrolysis: While the Boc group is generally stable to neutral and basic aqueous conditions, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to hydrolysis.

The following diagram illustrates the potential degradation pathways for this compound under stress conditions.

G Potential Degradation Pathways of this compound A This compound B 3,5-Dibromo-L-tyrosine A->B Acidic Conditions / High Temperature C Oxidized Products (e.g., Quinone species) A->C Oxidizing Agents (e.g., H2O2) D Photodegradation Products A->D Light Exposure (UV/Vis) B->C Oxidation E Isobutylene + CO2 G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC MS LC-MS for Impurity Identification HPLC->MS Data Data Analysis: - Purity Assay - Impurity Profiling - Mass Balance MS->Data Start This compound (Solid & Solution) Control Control Sample (No Stress) Start->Control Stressed Stressed Samples Start->Stressed Control->HPLC

References

The Strategic Incorporation of Boc-3,5-Dibromo-L-tyrosine in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of chemically modified amino acids has significantly broadened the landscape of peptide-based drug discovery and development. Among these, Boc-3,5-Dibromo-L-tyrosine stands out as a pivotal building block for synthesizing peptides with enhanced biological activity and unique properties. This technical guide provides an in-depth analysis of the core characteristics of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into its applications in creating novel therapeutics.

Core Characteristics and Physicochemical Properties

This compound is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic ring is substituted with two bromine atoms at the 3 and 5 positions. This unique structure imparts several key characteristics that are advantageous in peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be readily removed under acidic conditions, allowing for stepwise elongation of the peptide chain.[1][2] The dibromination of the aromatic ring enhances the hydrophobicity of the amino acid and can lead to improved receptor binding and increased stability of the resulting peptide.[3]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in peptide synthesis protocols.

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-3,5-dibromo-L-tyrosine
Synonyms Boc-L-Tyr(3,5-Br2)-OH, Boc-3,5-dibromo-L-Tyr-OH
Molecular Formula C₁₄H₁₇Br₂NO₅
Molecular Weight 439.10 g/mol
Appearance White to off-white powder
Purity ≥98%
Melting Point 145-150 °C
Optical Rotation [α]²⁰/D +23.0° to +27.0° (c=1 in DMF)
Storage 2-8°C

Experimental Protocols for Peptide Synthesis

The incorporation of this compound into a peptide sequence follows the general principles of Boc-based solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for a single coupling cycle.

Resin Swelling
  • Objective: To swell the solid support resin, making the reactive sites accessible.

  • Procedure:

    • Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

    • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DCM from the reaction vessel.

Nα-Boc Deprotection
  • Objective: To remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Procedure:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.

    • Agitate the mixture for 2 minutes and drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.

    • Drain the TFA solution.[4]

Washing and Neutralization
  • Objective: To remove residual TFA and neutralize the protonated N-terminus.

  • Procedure:

    • Wash the resin sequentially with DCM (3 times), isopropanol (1 time), and DCM (3 times).

    • Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.

    • Drain the DIEA solution and repeat the neutralization step.

    • Wash the resin with DCM (3 times) to remove excess base.[4]

Coupling of this compound
  • Objective: To form a peptide bond between the free N-terminus on the resin and the carboxyl group of this compound.

  • Procedure:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[4]

Final Washing
  • Objective: To remove excess reagents and byproducts after the coupling reaction.

  • Procedure:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4] The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Workflow and Potential Applications

To provide a clearer understanding of the experimental process and the potential impact of incorporating this compound, the following diagrams illustrate the SPPS workflow and a relevant signaling pathway.

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (5% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (this compound + HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

The incorporation of 3,5-dibromo-L-tyrosine into peptides has shown promise in the development of therapeutics for neurological disorders such as stroke and epilepsy.[5] The modified amino acid may contribute to altered receptor interactions and signaling pathways involved in neuronal excitability and cell death.

Signaling_Pathway Peptide Peptide containing 3,5-Dibromo-L-tyrosine Receptor Neuronal Receptor (e.g., NMDA Receptor) Peptide->Receptor Binds and Modulates Ion_Channel Ion Channel Modulation Receptor->Ion_Channel Alters Activity Ca_Influx Decreased Ca2+ Influx Ion_Channel->Ca_Influx Excitotoxicity Reduced Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Leads to

Caption: Potential neuroprotective signaling pathway.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable asset in the design of novel peptide-based therapeutics. The introduction of bromine atoms can enhance the binding affinity of peptides to their target receptors and improve their metabolic stability, leading to a longer duration of action.[3]

Peptides containing 3,5-dibromo-L-tyrosine are being investigated for a range of therapeutic applications, including:

  • Neurological Disorders: As demonstrated in preclinical models, this modified amino acid has shown potential in reducing neuronal damage in stroke and suppressing seizure activity.[5]

  • Cancer Therapeutics: The enhanced stability and receptor binding properties of peptides incorporating this amino acid make them attractive candidates for targeting cancer-specific receptors.[3]

  • Bioconjugation: The reactive nature of the brominated aromatic ring can be exploited for the site-specific conjugation of peptides to other molecules, such as imaging agents or drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-3,5-Dibromo-L-tyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. 3,5-Dibromo-L-tyrosine, a halogenated analog of L-tyrosine, is of particular interest due to its ability to introduce unique steric and electronic properties, enhance binding affinity, and serve as a handle for further chemical modifications. This application note provides a detailed protocol for the efficient incorporation of N-α-Boc-3,5-Dibromo-L-tyrosine into peptide sequences using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).

The bulky dibromo substitution on the tyrosine ring presents steric challenges that necessitate optimized coupling conditions to ensure high incorporation efficiency. This document outlines the recommended reagents, reaction parameters, and analytical methods to successfully synthesize peptides containing this modified amino acid.

Data Presentation

Table 1: Reagents and Solvents for SPPS of Peptides Containing Boc-3,5-Dibromo-L-tyrosine
Reagent/SolventFunctionRecommended Grade
Merrifield Resin (or equivalent)Solid support for peptide assembly1% DVB, 100-200 mesh, 0.4-1.2 mmol/g
This compoundProtected amino acid to be incorporated≥98% purity
Other Boc-L-amino acidsStandard protected amino acidsPeptide synthesis grade
Dichloromethane (DCM)Resin swelling and washingAnhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Coupling and washing solventAnhydrous, peptide synthesis grade
Trifluoroacetic acid (TFA)Boc deprotection reagentReagent grade, ≥99%
Diisopropylethylamine (DIEA)Neutralization basePeptide synthesis grade, ≥99%
HBTU/HOBt or HATU/HOAtCoupling activators for hindered amino acidsPeptide synthesis grade
N,N'-Diisopropylcarbodiimide (DIC)Coupling activatorPeptide synthesis grade
1-Hydroxybenzotriazole (HOBt)Racemization suppressorAnhydrous, peptide synthesis grade
Acetic Anhydride/Pyridine in DCMCapping solutionReagent grade
Anhydrous Hydrogen Fluoride (HF) or TFMSACleavage and final deprotection reagentAnhydrous
Scavengers (e.g., p-cresol, thioanisole)Cation scavengers during cleavageReagent grade
Diethyl etherPeptide precipitationAnhydrous, reagent grade
Table 2: Representative Quantitative Data for a Model Peptide Synthesis

The following data is for the synthesis of a model pentapeptide (e.g., Gly-Ala-Val-DibromoTyr-Leu) on a 0.1 mmol scale.

ParameterValueNotes
Resin Substitution Level0.5 mmol/gLower substitution can be beneficial for longer or more complex peptides.
Boc-Amino Acid Excess3.0 equivalentsAn excess of the amino acid and coupling reagents drives the reaction to completion.
Coupling Time (Standard Amino Acids)1 - 2 hoursMonitored by the Kaiser test for primary amines.
Coupling Time (this compound)2 - 4 hours (or double coupling)May require longer coupling times or double coupling due to potential steric hindrance.
Coupling Efficiency>98%Essential for the synthesis of high-purity peptides.
Final Peptide Yield (crude)75 - 85%Dependent on the sequence and number of coupling cycles.
Purity of Crude Peptide (by RP-HPLC)60 - 70%Typical purity before purification.

Experimental Protocols

Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Place the desired amount of Merrifield resin in a reaction vessel. Add DCM to swell the resin for at least 30 minutes with gentle agitation. Drain the solvent.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the first Boc-protected amino acid in a suitable solvent mixture (e.g., DMF/DCM).

    • Add cesium carbonate (0.5 equivalents) and stir for 1 hour.

    • Remove the solvent under reduced pressure.

    • Add the resulting cesium salt to the swollen resin in DMF.

    • Heat the mixture to 50°C and agitate for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

Solid-Phase Peptide Synthesis Cycle for Subsequent Amino Acids

This cycle is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[1]

    • Drain the deprotection solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the next Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of this compound (Optimized for Hindered Coupling):

    • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture and immediately add the activated solution to the neutralized resin.

    • Agitate for 2-4 hours.

    • Perform a Kaiser test. If the test is positive, a second coupling (double coupling) is recommended. To do this, drain the coupling solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Capping (Optional but Recommended):

    • After a successful coupling, especially if a double coupling was required, unreacted free amines can be capped to prevent the formation of deletion peptides.

    • Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Washing:

    • After each coupling and capping step, wash the resin thoroughly with DMF (3x) and DCM (3x).

Cleavage and Deprotection

Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.

  • Resin Drying: After the final deprotection step, wash the peptide-resin with DCM and methanol, and dry thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[2]

    • Evaporate the HF under a stream of nitrogen.

  • TFMSA Cleavage (Alternative to HF):

    • Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:10:1 v/v/v).

    • Stir at room temperature for 2-4 hours.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.[3]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[4]

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Mandatory Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeat for each AA) cluster_Final_Steps Final Steps Resin Merrifield Resin Swell Swell in DCM Resin->Swell Attach Attach First Boc-AA Swell->Attach Deprotection Boc Deprotection (50% TFA in DCM) Attach->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HATU for DibromoTyr) Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash_DMF_DCM Wash (DMF & DCM) Wash_DMF_DCM->Deprotection Next Cycle Cleavage Cleavage from Resin & Deprotection (HF or TFMSA) Wash_DMF_DCM->Cleavage Final Cycle Kaiser_Test->Coupling Positive (Recouple) Kaiser_Test->Wash_DMF_DCM Negative Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: SPPS workflow for incorporating this compound.

Signaling_Pathway_Concept cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide with 3,5-Dibromo-Tyr Receptor Receptor Protein Peptide->Receptor Binding Kinase Kinase Activation Receptor->Kinase Conformational Change Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Response Cellular Response Phosphorylation->Response

Caption: Conceptual signaling pathway modulation by a dibromotyrosine peptide.

References

Application Notes and Protocols for Site-Specific Incorporation of Boc-3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the unnatural amino acid Boc-3,5-Dibromo-L-tyrosine into proteins using amber suppression-based unnatural amino acid mutagenesis. This technique allows for the precise introduction of this unique chemical moiety, enabling novel research in protein engineering, drug discovery, and cellular biology.

Introduction

This compound is a valuable synthetic amino acid derivative for site-specific protein modification. The dibromo-substituted phenol ring offers unique chemical properties, including altered electronic and steric characteristics compared to natural tyrosine. These properties can be exploited for various applications such as:

  • Enhanced Binding Interactions: The bulky and electron-rich bromine atoms can mediate novel protein-protein or protein-ligand interactions.[1][2]

  • Probing Protein Environments: The unique spectroscopic signature of the dibrominated ring can serve as a probe for local environmental changes within a protein.

  • Site-Specific Crosslinking: The reactive nature of the aryl bromide can be utilized for covalent crosslinking to other molecules.

  • Heavy Atom for X-ray Crystallography: The bromine atoms can serve as anomalous scatterers to aid in solving protein crystal structures.

The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures compatibility with the translational machinery and is typically removed post-translationally if the free amine is required.

Principle of the Method

The site-specific incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This system works independently of the host cell's endogenous aaRS/tRNA pairs. The orthogonal tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest. The orthogonal aaRS is evolved to specifically recognize and charge the this compound onto the orthogonal tRNA. When this charged tRNA encounters the amber codon during translation, it incorporates this compound at that specific position, allowing for the expression of the full-length, modified protein.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₄H₁₇Br₂NO₅[1]
Molecular Weight 439.09 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 145-150 °C[1]
Storage Conditions 0-8 °C[1]
Table 2: Representative Protein Expression Yields with Unnatural Amino Acids*
Unnatural Amino AcidExpression SystemProteinYield (mg/L)Reference
p-acetyl-L-phenylalanineE. coliSuperfolder GFP~15N/A
O-methyl-L-tyrosineE. colimyoglobin~10N/A
3-nitro-L-tyrosineE. coliT4 Lysozyme~5[3]
This compound E. coli Target Protein To be determined N/A

*Note: Specific yields for this compound are not yet published and will depend on the specific protein, expression system, and efficiency of the orthogonal aaRS/tRNA pair.

Experimental Protocols

Protocol 1: Preparation of this compound

A common method for the synthesis of 3,5-dibromo-L-tyrosine involves the bromination of L-tyrosine.[4] The Boc-protection of the amine group can then be achieved using di-tert-butyl dicarbonate ((Boc)₂O). A general procedure is outlined below:

  • Dibromination of L-tyrosine:

    • Dissolve L-tyrosine in a suitable solvent mixture, such as acetic acid and hydrobromic acid.

    • Add dimethyl sulfoxide (DMSO) dropwise to the reaction mixture. The stoichiometry of DMSO will determine the extent of bromination.

    • Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction and precipitate the product by adjusting the pH.

    • Collect the 3,5-dibromo-L-tyrosine product by filtration and wash with cold water.

    • Dry the product under vacuum.

  • Boc Protection:

    • Suspend 3,5-dibromo-L-tyrosine in a suitable solvent like a mixture of dioxane and water.

    • Add a base, such as sodium hydroxide, to deprotonate the amino group.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress.

    • After the reaction is complete, acidify the mixture to precipitate the Boc-protected product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol assumes the availability of an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

1. Plasmid Preparation:

  • Obtain or construct a two-plasmid system:

    • pEVOL Plasmid: Carries the gene for the orthogonal aaRS and the orthogonal tRNA under the control of inducible promoters (e.g., arabinose-inducible araC-PBAD promoter for the aaRS and a constitutive promoter for the tRNA).

    • pET Plasmid: Contains the gene of interest with an in-frame amber (UAG) codon at the desired site of incorporation, under the control of a T7 promoter.

2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the pEVOL and pET plasmids.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., chloramphenicol for pEVOL and ampicillin for pET).

  • Incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate a larger volume of minimal medium (e.g., M9 minimal medium) supplemented with the antibiotics.

  • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.4-0.6.

  • Add this compound to a final concentration of 1-2 mM.

  • Induce the expression of the orthogonal aaRS with L-arabinose (e.g., 0.02% w/v).

  • Continue to grow the culture for 30-60 minutes.

  • Induce the expression of the target protein with IPTG (e.g., 1 mM).

  • Reduce the temperature to 18-25°C and continue to grow the culture overnight (12-16 hours).

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.

  • Confirm the incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Expression in E. coli cluster_analysis Analysis pEVOL pEVOL Plasmid (Orthogonal aaRS/tRNA) Transformation Co-transformation pEVOL->Transformation pET pET Plasmid (Target Gene with UAG) pET->Transformation UAA This compound Growth Cell Growth UAA->Growth Transformation->Growth Induction Induction of Expression Growth->Induction Expression Protein Expression Induction->Expression Purification Protein Purification Expression->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec

Caption: Experimental workflow for site-specific incorporation of this compound.

amber_suppression_pathway cluster_charging tRNA Charging cluster_translation Translation UAA This compound aaRS Orthogonal aaRS UAA->aaRS charged_tRNA UAA-tRNA(CUA) aaRS->charged_tRNA ATP -> AMP + PPi tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome charged_tRNA->Ribosome Protein Full-length Protein Ribosome->Protein Incorporation at UAG mRNA mRNA (with UAG) mRNA->Ribosome

Caption: Mechanism of amber suppression for unnatural amino acid incorporation.

Potential Applications and Future Directions

The ability to site-specifically incorporate this compound opens up numerous possibilities for basic and applied research:

  • Mapping Protein-Protein Interactions: The dibromotyrosine can be used as a heavy atom for X-ray crystallography to aid in structure determination of protein complexes.

  • Developing Novel Bioconjugates: The unique reactivity of the dibrominated phenol can be exploited for the development of novel antibody-drug conjugates or other targeted therapeutics.[1]

  • Investigating Enzyme Mechanisms: Placing this non-natural amino acid in or near an enzyme's active site can provide insights into catalytic mechanisms.

  • Creating Novel Biomaterials: The incorporation of this amino acid can be used to create proteins with altered physical and chemical properties for materials science applications.

Future work will focus on the development and optimization of a highly specific and efficient orthogonal aaRS/tRNA pair for this compound to facilitate its widespread use in the scientific community.

References

Application Notes and Protocols for the Deprotection of the Boc Group from Boc-3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its popularity is due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions.[1][2] Boc-3,5-Dibromo-L-tyrosine is a valuable building block in the synthesis of complex peptides and other specialized molecules where the introduction of brominated tyrosine residues is desired for structural diversity or to modulate biological activity.[3]

The deprotection of the Boc group from this compound is a critical step that requires careful consideration to achieve high yields and purity. The electron-rich nature of the dibrominated phenolic ring of tyrosine presents a potential challenge, as the tert-butyl cation generated during deprotection can lead to unwanted side reactions, such as C-alkylation of the aromatic ring.[1][2] Therefore, the choice of deprotection method and the use of appropriate scavengers are crucial for a successful outcome.

These application notes provide an overview of common deprotection methods for the Boc group and offer detailed protocols that can be adapted for this compound.

Deprotection Strategies

The most common method for the removal of the Boc group is acidolysis.[1][2] However, alternative methods, such as thermal and catalytic approaches, are also available and may be advantageous for substrates sensitive to strong acids.

Acidic Deprotection

Acid-catalyzed removal of the Boc group is the most frequently employed method.[1] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which readily decarboxylates to yield the free amine.[4]

Commonly used acidic reagents include:

  • Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the Boc group. It is often used in a solution with a scavenger in a solvent like dichloromethane (DCM).[1][5][6]

  • Hydrochloric Acid (HCl): A common and effective alternative to TFA, typically used as a solution in an organic solvent such as dioxane or methanol.[7]

Potential Side Reactions and Mitigation

The primary side reaction of concern during the acidic deprotection of Boc-tyrosine derivatives is the alkylation of the electron-rich aromatic ring by the tert-butyl cation.[1][2] The presence of two bromine atoms on the tyrosine ring in this compound may influence the reactivity of the aromatic ring. To minimize this side reaction, the use of scavengers is highly recommended.[1][2]

Common scavengers include:

  • Anisole or Thioanisole: These compounds act as cation traps.[1][7]

  • Trialkylsilanes (e.g., Triethylsilane or Triisopropylsilane): Effective at reducing the tert-butyl cation.[8]

Experimental Protocols

The following protocols are general methods for Boc deprotection and should be optimized for the specific substrate, this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the deprotection of a Boc-protected amine using TFA in dichloromethane (DCM).

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., anisole or triethylsilane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.

  • Add a suitable scavenger (e.g., 5-10 equivalents of anisole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative acidic deprotection method using HCl in dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a minimal amount of methanol (optional, to aid solubility) in a round-bottom flask.

  • Add 4M HCl in dioxane (typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure.

  • The resulting crude product can be washed with cold diethyl ether to remove non-polar impurities.

Data Presentation

ReagentTypical ConditionsReaction TimeNotes
Trifluoroacetic Acid (TFA) 20-50% in DCM, 0 °C to RT1 - 4 hoursA strong acid that provides rapid deprotection. The use of scavengers is highly recommended to prevent side reactions on the electron-rich dibrominated tyrosine ring.[1][5][6]
Hydrochloric Acid (HCl) 4M in Dioxane, RT1 - 4 hoursA common and effective alternative to TFA. The product is typically isolated as the hydrochloride salt.[7]
Phosphoric Acid Aqueous H₃PO₄ in THFVariableA milder acidic condition that may offer selectivity in the presence of other acid-sensitive groups.[2]

Visualizations

Workflow for Boc Deprotection

Boc_Deprotection_Workflow General Workflow for Boc Deprotection start Start with This compound dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_reagents Add deprotection reagent (e.g., TFA or HCl) and scavenger dissolve->add_reagents react Stir at specified temperature and time add_reagents->react monitor Monitor reaction (TLC, LC-MS) react->monitor workup Work-up (Neutralization, Extraction) monitor->workup Reaction Complete purify Purification (e.g., Crystallization, Chromatography) workup->purify product 3,5-Dibromo-L-tyrosine purify->product

Caption: A generalized workflow for the deprotection of this compound.

Mechanism of Acidic Boc Deprotection

Acidic_Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbamic Acid cluster_step3 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc Proton + H+ Protonated_Boc2 R-NH-Boc(H+) Carbamic_Acid R-NH-COOH Carbamic_Acid2 R-NH-COOH tBu_cation + (CH3)3C+ Protonated_Boc2->Carbamic_Acid Protonated_Boc2->tBu_cation Amine R-NH2 CO2 + CO2 Carbamic_Acid2->Amine Carbamic_Acid2->CO2

References

Application of Boc-3,5-Dibromo-L-tyrosine in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3,5-Dibromo-L-tyrosine is a synthetically versatile amino acid derivative that serves as a crucial building block in modern drug design and discovery. The incorporation of bromine atoms onto the tyrosine ring offers unique chemical properties that are leveraged to enhance the biological activity, selectivity, and pharmacokinetic profiles of peptides and small molecules. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of novel therapeutics, including enzyme inhibitors and molecular probes.

Key Applications

This compound is instrumental in several key areas of drug discovery:

  • Peptide-Based Drug Candidates: The dibromo-tyrosine moiety can introduce conformational constraints and increase binding affinity and stability of peptidic drugs. The bulky bromine atoms can make crucial contacts in protein binding pockets and enhance resistance to metabolic degradation.[1]

  • Enzyme Inhibitors: It is a key component in the design of potent and selective inhibitors for various enzymes, particularly protein tyrosine kinases and phosphatases, which are critical targets in oncology and immunology.[2]

  • SH2 Domain Antagonists: Src Homology 2 (SH2) domains are critical components of intracellular signaling pathways, and their dysregulation is implicated in numerous diseases. This compound is used to synthesize peptide and peptidomimetic antagonists that can block these interactions.

  • Molecular Probes and Bioconjugation: The bromine atoms on the phenyl ring serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups.[1] This is also valuable in the synthesis of radiolabeled peptides for imaging applications.[3][4]

  • Targeted Protein Degradation (PROTACs): While direct incorporation into PROTACs is an emerging area, the structural motifs derived from brominated tyrosine-like compounds are being explored in the warhead components of these novel therapeutic agents.

Data Presentation: Quantitative Analysis of Inhibitors

The incorporation of halogenated tyrosine derivatives can significantly impact the inhibitory potency of drug candidates. Below is a summary of representative quantitative data for inhibitors containing modified tyrosine residues.

Compound ClassTargetSpecific Compound ExampleIC50 / Binding AffinityReference
Peptide-based InhibitorGrb2-SH2 Domain(R)-sulfoxide-cyclized pentapeptide with 3'-aminotyrosineIC50 = 58 nM[5]
Peptide-based InhibitorGrb2-SH2 DomainNonphosphorylated cyclic pentapeptide with 3'-aminotyrosineIC50 = 19 nM (MDA-MB-453 cells)[5]
Kinase InhibitorBruton's Tyrosine Kinase (BTK)Benzofuro[3,2-b]pyridin-2(1H)-one derivative (Compound 6f)IC50 = 74 nM[6]
Kinase InhibitorPI3KδBenzofuro[3,2-b]pyridin-2(1H)-one derivative (Compound 6f)IC50 = 170 nM[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Grb2-SH2 Domain Antagonist using this compound

This protocol describes the manual Boc-SPPS for a hypothetical pentapeptide antagonist of the Grb2-SH2 domain with the sequence Ac-X-Y(3,5-diBr)-Z-W-NH2, where X, Z, and W are other amino acids.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Acetic anhydride

  • Piperidine

  • Cleavage cocktail (e.g., TFA/H2O/triisopropylsilane 95:2.5:2.5)

Procedure:

  • Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate the first Boc-protected amino acid (Boc-W-OH) with DIC and HOBt in DMF.

    • Add the activated amino acid to the resin and couple for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Chain Elongation (for subsequent amino acids including this compound):

    • Deprotection: Remove the Boc group from the N-terminus of the growing peptide chain by treating the resin with 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin with DCM, isopropanol, and then DMF.

    • Neutralization: Neutralize the resin with 10% DIEA in DMF.

    • Coupling: Dissolve the next Boc-amino acid (e.g., this compound) and HOBt in DMF. Add DIC to pre-activate for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • N-terminal Acetylation: After the final coupling, treat the resin with a solution of acetic anhydride and DIEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Synthesis of a PROTAC Warhead Precursor using a Dibrominated Moiety

This protocol outlines a synthetic step for a precursor to a PROTAC warhead, inspired by the synthesis of GDC-0853, which contains a 3,5-dibromo-1-methylpyridin-2(1H)-one moiety.

Materials:

  • 2-Hydroxypyridine

  • N-Bromosuccinimide (NBS)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Suitable solvent (e.g., acetonitrile)

  • Base (e.g., potassium carbonate)

Procedure:

  • Bromination of 2-Hydroxypyridine:

    • Dissolve 2-hydroxypyridine in a suitable solvent like acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically stirred for several hours to overnight.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

    • Purify the resulting 3,5-dibromo-2-hydroxypyridine by column chromatography or recrystallization.

  • N-methylation:

    • Dissolve the 3,5-dibromo-2-hydroxypyridine in a suitable solvent like DMF or acetone.

    • Add a base such as potassium carbonate.

    • Add the methylating agent (e.g., methyl iodide) and stir the reaction, possibly with heating, until completion.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, quench the reaction with water and extract the product.

    • Purify the final product, 3,5-dibromo-1-methylpyridin-2(1H)-one, by column chromatography or recrystallization.

This precursor can then be further functionalized and incorporated into a PROTAC linker.

Visualizations

Signaling Pathway: Grb2-Mediated Ras Activation

Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a key role in the Ras signaling pathway. Upon growth factor binding, receptor tyrosine kinases (RTKs) are activated and autophosphorylate on specific tyrosine residues. The SH2 domain of Grb2 binds to these phosphotyrosine sites, recruiting the guanine nucleotide exchange factor SOS (Son of Sevenless) to the plasma membrane. SOS then activates Ras, leading to downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[7][8] Inhibitors containing 3,5-dibromo-L-tyrosine can be designed to block the interaction between the Grb2-SH2 domain and phosphorylated RTKs, thereby inhibiting this pathway.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK_inactive RTK (inactive) RTK_active RTK (active) -P-Tyr RTK_inactive->RTK_active Growth Factor Ras_GDP Ras-GDP (inactive) RTK_active->Ras_GDP recruits Grb2-SOS Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP SOS action Downstream Downstream Signaling (MAPK Pathway) Ras_GTP->Downstream Grb2 Grb2 Grb2_SOS Grb2-SOS Complex Grb2->Grb2_SOS SOS SOS SOS->Grb2_SOS Grb2_SOS->RTK_active Inhibitor Dibromotyrosine Inhibitor Inhibitor->RTK_active Blocks Binding

Caption: Grb2-mediated Ras signaling pathway and the point of inhibition.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) using the Boc protection strategy.

SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection washing1 Washing deprotection->washing1 neutralization Neutralization (DIEA/DMF) washing1->neutralization coupling Amino Acid Coupling (Boc-AA-OH, DIC, HOBt) neutralization->coupling washing2 Washing coupling->washing2 repeat Repeat for each Amino Acid washing2->repeat repeat->deprotection Next cycle final_deprotection Final Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin (e.g., HF or TFMSA) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end Pure Peptide purification->end

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Conclusion

This compound is a powerful and versatile tool in the arsenal of medicinal chemists. Its unique properties facilitate the development of potent and selective drug candidates, particularly in the areas of enzyme inhibition and peptide-based therapeutics. The provided protocols and data serve as a guide for researchers to harness the potential of this valuable building block in their drug discovery endeavors. Further exploration of its application in novel modalities like PROTACs is warranted and holds significant promise for future therapeutic innovations.

References

Application of Boc-3,5-Dibromo-L-tyrosine in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cupertino, CA – December 26, 2025 – Advanced Biochemicals Inc. today released detailed application notes on the use of Boc-3,5-Dibromo-L-tyrosine for the synthesis of highly effective enzyme inhibitors, particularly targeting Protein Tyrosine Phosphatase 1B (PTP1B). These notes provide researchers, scientists, and drug development professionals with comprehensive protocols and quantitative data to accelerate the discovery of novel therapeutics for metabolic diseases.

This compound is a protected amino acid derivative that serves as a critical building block in the solid-phase peptide synthesis (SPPS) of enzyme inhibitors. The presence of two bromine atoms on the tyrosine ring enhances the molecule's binding affinity and specificity to the target enzyme's active site, making it a valuable component in the design of potent antagonists.

This document outlines the strategic incorporation of this compound into peptide sequences to create inhibitors of PTP1B, a key negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a well-validated therapeutic strategy for the treatment of type 2 diabetes and obesity.

I. Introduction to this compound in Enzyme Inhibitor Synthesis

This compound is an essential reagent in medicinal chemistry for the development of targeted therapies.[1] Its unique dibrominated phenolic structure enhances its utility as a building block in the synthesis of complex peptides designed to modulate the activity of specific enzymes.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise assembly of peptide chains using solid-phase peptide synthesis (SPPS) methodologies.

The primary application of this amino acid derivative is in the synthesis of inhibitors for Protein Tyrosine Phosphatases (PTPs), a family of enzymes that play crucial roles in cellular signaling.[3] Of particular interest is PTP1B, which dephosphorylates the insulin receptor and its substrates, thereby attenuating the insulin signal.[3] By designing peptide inhibitors that mimic the substrate of PTP1B and incorporate this compound, it is possible to achieve high potency and selectivity.

II. PTP1B as a Therapeutic Target: The Insulin Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling cascade.[3] Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B counteracts this process by dephosphorylating the activated IR, thus dampening the insulin signal.[3] Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.

Below is a diagram illustrating the negative regulatory role of PTP1B in the insulin signaling pathway.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) IR_P Phosphorylated IR (Active) Insulin_Receptor->IR_P Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor binds PTP1B PTP1B PTP1B->IR_P inhibits IR_P->Insulin_Receptor dephosphorylates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IR_P->Downstream_Signaling activates Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake promotes

PTP1B's negative regulation of insulin signaling.

III. Quantitative Data: PTP1B Inhibition by Dibromotyrosine-Containing Peptides

The incorporation of 3,5-dibromotyrosine into peptide sequences has been shown to yield potent PTP1B inhibitors. The following table summarizes the inhibitory activities of representative peptide inhibitors containing this modified amino acid.

Compound IDPeptide Sequence/StructureIC50 (nM) for PTP1BKi (µM) for PTP1BReference
S7 Ac-D-A-D-E-Y(3,5-diBr)-C-F-D-W-A-NH245.36Not Reported[3]
S8 Ac-D-A-D-E-Y-C(3,5-diBr)-F-D-W-A-NH263.72Not Reported[3]
Triacid 71 Non-peptidic small molecule with a dibromophenyl groupNot Reported0.22(Structure related)

Note: The specific use of the Boc-protected form is in the synthesis process.

IV. Experimental Protocols

A. General Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating this compound

The following is a general workflow for the synthesis of a peptide inhibitor using Boc-SPPS.

SPPS_Workflow Start Start: Resin Swelling Boc_Deprotection Boc Deprotection (TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (DIEA in DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., this compound with HBTU/HOBt) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for each amino acid in sequence Washing->Repeat Repeat->Boc_Deprotection Next cycle Final_Deprotection Final Boc Deprotection Repeat->Final_Deprotection Sequence complete Cleavage Cleavage from Resin (e.g., HF) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End End: Pure Peptide Inhibitor Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Coupling of Boc-3,5-Dibromo-L-tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the coupling efficiency of Boc-3,5-Dibromo-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with coupling this compound in SPPS?

A1: The primary challenges stem from significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the two bromine atoms on the tyrosine ring, physically obstructs the formation of the peptide bond. This can lead to low coupling yields, slow reaction kinetics, and an increased risk of deletion sequences in the final peptide.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are essential. Standard carbodiimide reagents such as DIC (N,N'-diisopropylcarbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) alone are often insufficient. It is highly recommended to use onium salt-based reagents, including:

  • Uronium/Aminium salts: HATU, HBTU, HCTU, and COMU are very effective.[1]

  • Phosphonium salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[2]

Q3: How can I minimize the risk of side reactions during the coupling of this compound?

A3: The main side reaction of concern is racemization. To minimize this risk:

  • Use appropriate additives: When using carbodiimide-based activation, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress racemization.[2]

  • Choose low-racemization reagents: Reagents like HATU are known to minimize racemization.[1]

  • Control the base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA).[3]

  • Avoid prolonged activation: Do not pre-activate the amino acid for an extended period before adding it to the resin.

Q4: What are the optimal reaction conditions (solvent, temperature) for this coupling?

A4:

  • Solvent: N,N-Dimethylformamide (DMF) is a standard solvent for SPPS. However, for difficult sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) may improve solvation.[4]

  • Temperature: While most couplings are performed at room temperature, gently heating the reaction to 30-40°C can sometimes improve the efficiency of a sluggish coupling. However, this should be done with caution as it can also increase the risk of racemization.[4]

Q5: What should I do if I observe a positive Kaiser test after the initial coupling attempt?

A5: A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling was incomplete. In this case, you should perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound. If the test remains positive after the second coupling, it is advisable to "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Yield / Positive Kaiser Test 1. Steric Hindrance: The bulky nature of this compound is impeding the reaction. 2. Suboptimal Coupling Reagent: The chosen reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain is poorly solvated, hindering access to the N-terminus.1. Double Couple: Repeat the coupling step with fresh reagents. 2. Switch to a Stronger Reagent: Use a more powerful onium salt reagent like HATU, HCTU, or COMU. 3. Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). 4. Optimize Solvent: Switch to NMP or a DMF/DCM mixture.
Presence of Deletion Sequences in Final Peptide 1. Incomplete Coupling: Unreacted N-terminal amines from the previous cycle. 2. Incomplete Deprotection: The N-terminal Boc group of the preceding residue was not fully removed.1. Follow Recommendations for "Low Coupling Yield" to ensure complete coupling. 2. Implement a Capping Step: After a positive Kaiser test post-recoupling, cap the unreacted amines with acetic anhydride. 3. Confirm Complete Deprotection: Ensure complete removal of the previous Boc group before coupling.
Presence of Diastereomeric Impurities 1. Racemization: Loss of stereochemical integrity during amino acid activation. 2. Inappropriate Base: The base used is too strong or used in excess.1. Use a Racemization Suppressant: Add HOBt or HOAt when using carbodiimide coupling reagents. 2. Choose a Low-Racemization Coupling Reagent: HATU is known to minimize racemization. 3. Use a Weaker, Non-nucleophilic Base: Switch to DIEA or 2,4,6-collidine.

Data Presentation

The following table summarizes the expected performance of commonly used coupling reagents for sterically hindered amino acids. Note: The quantitative data presented are illustrative and based on general observations for difficult couplings. Actual yields for this compound may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveTypical Coupling TimeExpected Yield for Hindered CouplingsRacemization PotentialKey Advantages
DIC HOBt2 - 6 hoursModerateLow to ModerateCost-effective.
HBTU None30 - 90 minutesGood to Very GoodLowFaster than DIC/HOBt, reliable for most couplings.
HATU None20 - 60 minutesVery Good to ExcellentVery LowHighly efficient, recommended for difficult couplings with minimal racemization.[1]
PyBOP None30 - 90 minutesGood to Very GoodLowGood for sterically hindered couplings.[2]
COMU None20 - 60 minutesVery Good to ExcellentVery LowHighly reactive and has a better safety profile than HOBt/HOAt-based reagents.[1]

Experimental Protocols

Protocol 1: Coupling using HATU (Recommended for Difficult Couplings)

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.

  • Coupling: Immediately add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a recoupling is recommended.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling using DIC/HOBt

  • Follow steps 1-5 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. A double coupling may be necessary.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Mandatory Visualization

SPPS_Coupling_Cycle start Start: Peptide-Resin (N-terminally Boc-protected) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 4. Washing (DMF) neutralization->wash2 coupling 6. Coupling (Add activated AA to resin) wash2->coupling activation 5. Amino Acid Activation (Boc-AA-OH + Coupling Reagent + DIEA) activation->coupling wash3 7. Washing (DMF, DCM) coupling->wash3 end_cycle End of Cycle: Peptide-Resin (Ready for next AA) wash3->end_cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) recouple Perform Double Coupling start->recouple kaiser2 Kaiser Test after Recoupling recouple->kaiser2 cap Cap with Acetic Anhydride kaiser2->cap Positive proceed Proceed to Next Cycle kaiser2->proceed Negative troubleshoot Further Troubleshooting: - Change coupling reagent - Change solvent - Increase temperature cap->troubleshoot troubleshoot->proceed After optimization

Caption: Decision workflow for troubleshooting incomplete coupling.

References

Technical Support Center: Boc-3,5-Dibromo-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-3,5-Dibromo-L-tyrosine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions involving the dibrominated aromatic ring of this compound during peptide synthesis?

While specific literature detailing the side reactions of this compound is limited, based on the chemical nature of the molecule and general principles of peptide synthesis, two primary concerns are dehalogenation and modification of the phenolic hydroxyl group .

  • Dehalogenation: The carbon-bromine bond on the tyrosine ring may be susceptible to cleavage under certain conditions, leading to the formation of mono-brominated or non-brominated tyrosine residues in the final peptide. This can be influenced by the choice of scavengers and the duration of cleavage.

  • Phenolic Hydroxyl Group Modification: If the hydroxyl group of the dibromotyrosine is not protected, it can be susceptible to O-acylation during coupling steps or alkylation by carbocations generated during Boc deprotection and cleavage, similar to unprotected tyrosine.

Q2: Is protection of the phenolic hydroxyl group of this compound necessary?

Yes, protection of the phenolic hydroxyl group is highly recommended. The use of an acid-labile protecting group, such as a benzyl (Bzl) ether, is common in Boc solid-phase peptide synthesis (SPPS).[1] An unprotected hydroxyl group can lead to side reactions like O-acylation during coupling or O-alkylation from carbocations generated during deprotection steps.[2]

Q3: What are the common side reactions associated with the Boc protecting group when using this compound?

The primary side reactions are related to the generation of the tert-butyl cation during the acidic deprotection of the Boc group.[2] These carbocations can potentially alkylate the electron-rich aromatic ring of the tyrosine derivative, although the electron-withdrawing nature of the two bromine atoms may reduce the ring's susceptibility compared to unsubstituted tyrosine.

Q4: How can I detect potential side products in my peptide containing 3,5-Dibromo-L-tyrosine?

The most effective methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Side products, such as dehalogenated or modified peptides, will likely have different retention times compared to the desired peptide, appearing as separate peaks in the chromatogram.

  • Mass Spectrometry: MS analysis is crucial for identifying the nature of the side products by their mass.

    • Dehalogenation: A mass decrease of ~79 Da (for one Br) or ~158 Da (for two Br) from the expected peptide mass.

    • Loss of Boc group: A mass decrease of 100 Da.

    • Alkylation: A mass increase corresponding to the mass of the alkylating species.

Q5: What scavenger cocktails are recommended during the final cleavage of a peptide containing 3,5-Dibromo-L-tyrosine?

The choice of scavenger is critical to prevent modification of sensitive residues. For peptides containing tyrosine derivatives, a common and effective scavenger cocktail is "Reagent K".[3][4]

  • Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[4]

This combination helps to scavenge carbocations and protect against various side reactions. The use of scavengers is crucial to minimize potential dehalogenation and other modifications.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Mass spectrometry shows a peak corresponding to the loss of one or two bromine atoms (-79 Da or -158 Da). Dehalogenation: The C-Br bond is cleaved during TFA deprotection or final cleavage.Optimize Cleavage Conditions: • Reduce the cleavage time to the minimum required for complete deprotection. • Ensure the use of an effective scavenger cocktail, such as Reagent K, to quench reactive species that may promote dehalogenation.[3][4] Alternative Cleavage Reagents: • Consider milder cleavage cocktails if compatible with other protecting groups.
Mass spectrometry shows a peak with an unexpected mass increase. Alkylation or Acylation: The phenolic hydroxyl group (if unprotected) or the aromatic ring may have been modified.Protect the Hydroxyl Group: • Use a protected form of the amino acid, such as Boc-O-benzyl-3,5-dibromo-L-tyrosine.[1] Use Effective Scavengers: • Employ a scavenger cocktail during cleavage to trap carbocations.[3]
Incomplete coupling to the amino acid following the 3,5-Dibromo-L-tyrosine residue. Steric Hindrance: The bulky dibromo-tyrosine residue may hinder the approach of the incoming activated amino acid.Optimize Coupling Conditions: • Increase the coupling time. • Use a more potent coupling reagent (e.g., HATU, HBTU). • Perform a double coupling.
Poor solubility of the peptide during purification. Aggregation: Peptides containing multiple hydrophobic residues, including dibromotyrosine, can be prone to aggregation.Modify Purification Protocol: • Use a different solvent system for HPLC purification (e.g., acetonitrile/water with TFA or formic acid). • Consider adding chaotropic agents to the purification buffer.

Experimental Protocols

Protocol 1: Test Cleavage and Mass Spectrometry Analysis for Side Product Identification

This protocol is designed to perform a small-scale cleavage to analyze the crude peptide for potential side reactions before committing to a large-scale cleavage and purification.

Materials:

  • Peptide-resin (10-20 mg)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Solvent for MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid)

Procedure:

  • Place 10-20 mg of the dried peptide-resin into a microcentrifuge tube.

  • Add 200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Filter the cleavage mixture away from the resin beads into a new microcentrifuge tube.

  • Precipitate the peptide by adding the filtrate to a larger tube containing 1.5 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent for mass spectrometry analysis.

  • Analyze the sample by ESI-MS or MALDI-MS to identify the mass of the desired peptide and any potential side products (e.g., dehalogenated species).

Protocol 2: HPLC Analysis of Crude Peptide

This protocol outlines the analytical HPLC method to assess the purity of the crude peptide and detect side products.

Materials:

  • Crude peptide from test cleavage

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a small volume of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Inject a small amount of the dissolved peptide onto the HPLC system.

  • Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).

  • Analyze the chromatogram for the main product peak and any impurity peaks. The relative peak areas can provide an estimate of the purity and the extent of side product formation.

Visualizations

Side_Reaction_Pathway Start Boc-Dibromo-Tyr-Peptide TFA_Deprotection TFA Deprotection Start->TFA_Deprotection Repetitive Steps Cleavage Final Cleavage (e.g., TFA/Scavengers) Start->Cleavage TFA_Deprotection->Start Desired_Peptide Desired Dibromo-Tyr-Peptide Cleavage->Desired_Peptide Main Product Dehalogenated_Peptide Dehalogenated Peptide (-79 Da or -158 Da) Cleavage->Dehalogenated_Peptide Side Reaction 1 (Potential Dehalogenation) Alkylated_Peptide Alkylated Peptide (+ mass of alkyl group) Cleavage->Alkylated_Peptide Side Reaction 2 (Potential Alkylation)

Caption: Potential side reaction pathways for this compound during peptide synthesis.

Troubleshooting_Workflow Start Unexpected Results in Synthesis (Low Yield, Impurities) Test_Cleavage Perform Small-Scale Test Cleavage Start->Test_Cleavage MS_Analysis Analyze Crude Peptide by Mass Spectrometry Test_Cleavage->MS_Analysis HPLC_Analysis Analyze Crude Peptide by HPLC Test_Cleavage->HPLC_Analysis Identify_Side_Product Identify Side Product (e.g., Dehalogenation, Alkylation) MS_Analysis->Identify_Side_Product HPLC_Analysis->Identify_Side_Product Optimize_Cleavage Optimize Cleavage Conditions (Time, Scavengers) Identify_Side_Product->Optimize_Cleavage Dehalogenation Detected Check_Protection Verify Hydroxyl Group Protection Strategy Identify_Side_Product->Check_Protection Alkylation/ Acylation Detected Optimize_Coupling Optimize Coupling Reactions Identify_Side_Product->Optimize_Coupling Deletion Sequences Detected End Improved Synthesis Optimize_Cleavage->End Check_Protection->End Optimize_Coupling->End

References

Technical Support Center: Purification of Peptides Containing Boc-3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Boc-3,5-Dibromo-L-tyrosine by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying peptides containing this compound?

A1: The main challenges stem from the significant increase in hydrophobicity conferred by the Boc protecting group and the two bromine atoms on the tyrosine residue.[1][2][] This heightened hydrophobicity can lead to several issues:

  • Poor Solubility: The peptide may have limited solubility in the highly aqueous initial mobile phase conditions typical for reversed-phase HPLC (RP-HPLC), leading to precipitation.[2][4]

  • Strong Retention: The peptide can bind very strongly to standard C18 columns, requiring high concentrations of organic solvent for elution, which can compromise resolution.[2]

  • Peptide Aggregation: The hydrophobic nature can cause peptide molecules to aggregate, resulting in broad or tailing peaks.[5]

  • Co-elution with Impurities: Hydrophobic impurities from the synthesis, such as deletion sequences or incompletely deprotected peptides, often have similar retention times, making separation from the target peptide difficult.[2]

Q2: Why is my purified peptide peak extremely broad or tailing?

A2: Peak broadening or tailing for these peptides is commonly due to a few factors. Peptide aggregation is a primary cause, where the hydrophobic molecules clump together.[5] Another reason is strong secondary interactions between the peptide and the stationary phase.[5] Running the purification at a higher temperature (e.g., 40-60°C) can often disrupt these aggregates and improve peak shape.[2][6]

Q3: I am experiencing very low or no recovery of my peptide after purification. What is the likely cause?

A3: Low recovery is a frequent issue with highly hydrophobic peptides. The two most probable causes are:

  • Precipitation on the Column: If the peptide is not fully soluble in the injection solvent or the initial mobile phase, it can precipitate at the head of the column.[2][5]

  • Irreversible Adsorption: The peptide may bind so strongly to the hydrophobic stationary phase (like C18) that it does not elute completely, even at high organic solvent concentrations.[2][5] Consider using a less retentive column, such as a C8 or C4.[2]

Q4: How should I choose the right HPLC column for my this compound peptide?

A4: While a C18 column is a standard starting point for peptide purification, the extreme hydrophobicity of this modified peptide may require alternatives. A C8 or even a C4 column will have weaker hydrophobic interactions, potentially improving recovery and peak shape.[2] For larger peptides (over ~5 kDa), a column with a wider pore size (300 Å) is recommended to ensure the molecule can access the stationary phase bonded within the pores.[6][7]

Q5: What is the purpose of adding Trifluoroacetic Acid (TFA) to the mobile phase?

A5: TFA is crucial for good chromatography of peptides. It serves two main functions:

  • Ion-Pairing Agent: TFA pairs with positively charged residues on the peptide, masking their charge and reducing unwanted ionic interactions with the silica backbone of the column. This leads to sharper, more symmetrical peaks.[2][5][8]

  • Acidifier: It maintains a low pH (around 2), which keeps the silica surface protonated and further minimizes secondary interactions that can cause peak tailing.[8] A concentration of 0.1% TFA in both aqueous and organic mobile phases is standard.[2][5]

Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you resolve specific experimental issues.

Problem: Poor Peak Shape (Significant Broadening or Tailing)

  • Possible Causes:

    • The peptide is aggregating in solution.[5]

    • The sample load is too high for the column's capacity (column overload).[5]

    • Strong, non-ideal interactions are occurring between the peptide and the column's stationary phase.

    • The gradient is too steep, not allowing for proper partitioning.[9]

  • Solutions:

    • Increase Column Temperature: Elevating the temperature to 40°C, 50°C, or even 60°C can disrupt aggregates and improve peak symmetry.[2][5][6]

    • Reduce Sample Load: Dilute your sample and inject a smaller volume or mass onto the column.[5]

    • Use a Shallower Gradient: A more gradual increase in the organic solvent concentration (e.g., 0.5% per minute) can significantly improve resolution and peak shape.[10]

    • Modify Sample Solvent: First, dissolve the peptide in a small amount of a strong solvent like DMSO, then dilute it with the initial mobile phase.[5]

Problem: Low or No Peptide Recovery

  • Possible Causes:

    • The peptide has precipitated in the injector loop or at the top of the column due to poor solubility in the initial mobile phase.[2][4]

    • The peptide is irreversibly adsorbed to the column packing material because of its high hydrophobicity.[2]

  • Solutions:

    • Optimize Sample Solvent: Ensure the solvent used for injection is compatible with, and preferably weaker than, the initial mobile phase to prevent precipitation.[5]

    • Change Column Chemistry: Switch to a less hydrophobic column, such as a C8 or C4, to reduce strong binding.[2]

    • Increase Initial Organic Content: Start the gradient with a higher percentage of organic solvent (e.g., 20-30% Acetonitrile) to improve the solubility of the highly hydrophobic peptide.[2]

Problem: Poor Resolution of Target Peptide from Impurities

  • Possible Causes:

    • Impurities (e.g., deletion sequences) have very similar hydrophobicity to the target peptide.

    • The chromatographic conditions are not optimized for selectivity.

  • Solutions:

    • Optimize the Gradient: Employ a very shallow gradient around the elution point of the target peptide.[9][10]

    • Change the Organic Solvent: Sometimes, switching from acetonitrile to methanol or isopropanol in the mobile phase can alter the selectivity and improve separation.[6]

    • Screen Different Columns: Trying columns from different manufacturers or with different bonded phases (e.g., Phenyl-Hexyl) can provide alternative selectivity.[7][10]

Data Presentation

Table 1: HPLC Column Selection Guide for Hydrophobic Peptides

Column TypePore Size (Å)Particle Size (µm)Characteristics & Best Use Case
C18 1205 - 10Standard starting point; high retention. Best for less extreme hydrophobic peptides or initial screening.
C8 1205 - 10Medium retention. Good alternative when C18 provides too much retention, improving recovery.[2]
C4 3005 - 10Low retention. Ideal for very large and/or extremely hydrophobic peptides to ensure elution and recovery.[2]
Wide-Pore C18/C8 3005 - 10Recommended for peptides >5 kDa to prevent size exclusion effects and allow interaction with the bonded phase.[6]

Table 2: Typical Preparative HPLC Parameters

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% TFA in HPLC-grade WaterStandard aqueous phase for peptide purification.[2][5]
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileStandard organic phase; provides good elution strength.[2][5]
Flow Rate Dependent on column diameter (e.g., 15-20 mL/min for a 22 mm ID column)To be scaled according to column size.
Gradient Shallow; e.g., 20% to 50% B over 30-60 minutesA slow gradient is critical for resolving closely eluting impurities.[10]
Temperature 40 - 60 °CReduces aggregation, improves peak shape, and can alter selectivity.[2][6]
Detection 220 nm and 280 nm220 nm for the peptide backbone; 280 nm for the tyrosine residue.[11]

Experimental Protocols

Protocol 1: Crude Peptide Sample Preparation

  • Initial Dissolution: Weigh the lyophilized crude peptide into a clean vial. Add a minimal volume of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or neat Acetonitrile to dissolve the peptide completely. Vortex gently.

  • Dilution: Dilute the dissolved peptide solution with the HPLC initial mobile phase (e.g., a mixture of 80% Mobile Phase A and 20% Mobile Phase B). The final concentration of the strong solvent (DMSO) should be minimized.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column or system.

  • Injection: Inject the filtered sample onto the equilibrated HPLC system. It is critical that the injection solvent is not significantly stronger than the starting mobile phase to avoid peak distortion and poor binding.[4]

Protocol 2: General Preparative RP-HPLC Method

  • System Setup:

    • Install the appropriate preparative column (e.g., C8, 10 µm, 250 x 22 mm).

    • Prime the pumps with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

  • Column Equilibration: Equilibrate the column with the starting conditions (e.g., 20% B) for at least 3-5 column volumes or until the baseline is stable.

  • Injection: Inject the prepared crude peptide sample.

  • Gradient Elution: Run a shallow linear gradient to elute the peptide. For example:

    • 20% B to 50% B over 30 minutes.

  • Column Wash: After the main peak has eluted, run a steep gradient up to a high organic concentration (e.g., 95% B) and hold for 5-10 minutes to wash off any remaining strongly bound impurities.

  • Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) across the main peak detected at 220 nm.

  • Analysis and Pooling: Analyze the purity of each collected fraction using an analytical HPLC. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final purified peptide as a dry powder.

Visualizations

G start Poor Peak Shape (Broadening/Tailing) cause1 Possible Cause: Peptide Aggregation start->cause1 cause2 Possible Cause: Column Overload start->cause2 cause3 Possible Cause: Strong Interaction start->cause3 sol1 Solution: Increase Column Temp (40-60°C) cause1->sol1 sol2 Solution: Reduce Sample Load cause2->sol2 sol3 Solution: Use Shallower Gradient cause3->sol3 sol4 Solution: Switch to C8/C4 Column cause3->sol4

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

G start Low or No Peptide Recovery check1 Check: Is sample soluble in initial mobile phase? start->check1 check2 Check: Is peptide binding irreversibly to column? start->check2 sol1 Solution: Improve Sample Solubility (Dissolve in DMSO first) check1->sol1 No sol2 Solution: Start with Higher % Organic in Gradient check1->sol2 No sol3 Solution: Use Less Hydrophobic Column (C8 or C4) check2->sol3 Yes

Caption: A decision tree for optimizing peptide recovery during HPLC.

References

Technical Support Center: Optimizing Deprotection of Boc-3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful deprotection of Boc-3,5-Dibromo-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for deprotecting this compound?

The most common and generally effective method for the removal of the tert-butyloxycarbonyl (Boc) group from 3,5-Dibromo-L-tyrosine is acid-catalyzed cleavage using trifluoroacetic acid (TFA).[1][2] This is typically performed in a solvent such as dichloromethane (DCM).

Q2: How do the bromine atoms on the tyrosine ring affect the deprotection reaction?

The two electron-withdrawing bromine atoms on the aromatic ring decrease its electron density. This deactivation of the ring is expected to reduce the likelihood of common side reactions observed with tyrosine, such as electrophilic C-alkylation (tert-butylation) by the tert-butyl cation formed during deprotection.[3] However, the electronic effect on the N-terminal Boc group lability is generally considered minimal, and standard acidic conditions are typically sufficient for its removal.[4]

Q3: What are the potential side reactions during the deprotection of this compound?

While the dibromination reduces the risk of ring alkylation, other general side reactions associated with Boc deprotection can still occur:

  • Incomplete Deprotection: Insufficient acid concentration, reaction time, or low temperature can lead to the incomplete removal of the Boc group.[3]

  • Formation of tert-butyl adducts: Although less likely on the deactivated dibrominated ring, the reactive tert-butyl cation can potentially alkylate other nucleophilic residues in a peptide sequence, such as methionine or tryptophan.[3]

  • Acid-sensitive functional groups: Other protecting groups or functionalities in the molecule may be sensitive to the strong acidic conditions of the deprotection.[5]

Q4: Why and when should I use scavengers in the deprotection reaction?

Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the reactive tert-butyl cations generated upon cleavage of the Boc group.[3][6] While the risk of alkylation on the 3,5-dibromotyrosine ring is lower, the use of scavengers is highly recommended, especially in peptide synthesis where other sensitive amino acids like tryptophan or methionine are present.[3] Common scavengers include triisopropylsilane (TIS) and water.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: The presence of starting material (this compound) is observed in the crude product by TLC, LC-MS, or NMR analysis after the reaction.

Possible Cause Recommended Solution
Insufficient Acid Concentration Increase the concentration of TFA. A common range is 25-50% TFA in DCM. For stubborn deprotections, neat TFA can be used, but with caution due to its high acidity.[1]
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is consumed. Typical reaction times range from 30 minutes to 2 hours at room temperature.[1]
Low Reaction Temperature Perform the reaction at room temperature. If the reaction is still sluggish, a slight increase in temperature may be considered, but this could also increase the risk of side reactions.[6]
Poor Solubility of Substrate Ensure the Boc-protected starting material is fully dissolved in the reaction solvent. If necessary, a co-solvent like DMF may be used in small amounts, though DCM is preferred.[7]
Issue 2: Presence of Unexpected Impurities in the Final Product

Symptom: Additional peaks are observed in the HPLC or LC-MS analysis of the crude product, indicating the formation of byproducts.

Possible Cause Recommended Solution
Alkylation of other sensitive residues (in peptides) Add a scavenger cocktail to the deprotection solution. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[3] TIS is particularly effective at capturing the tert-butyl cation.
Degradation of other acid-labile protecting groups If the molecule contains other acid-sensitive groups, consider using milder deprotection conditions. This could involve using a lower concentration of TFA or alternative, less harsh acidic reagents such as 4M HCl in dioxane.[8] However, this may require longer reaction times.
Residual TFA in the final product After evaporation of the reaction mixture, co-evaporate with a solvent like toluene or diethyl ether to azeotropically remove residual TFA. The product can also be precipitated from the reaction mixture by the addition of cold ether.[1][7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound using TFA/DCM
  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% TFA concentration.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, add cold diethyl ether or hexane to the residue to precipitate the product as its TFA salt.[7]

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[7]

    • For the free amine, the crude residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated aqueous sodium bicarbonate) before extraction and purification, though this may depend on the stability of the final product.[1]

Protocol 2: Boc Deprotection with Scavengers (for Peptide Synthesis)
  • Prepare Deprotection Cocktail: In a well-ventilated fume hood, prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Reaction: Add the deprotection cocktail to the Boc-protected peptide (on solid support or in solution) at room temperature.

  • Incubation: Stir or agitate the mixture for 1-2 hours.

  • Monitoring: Monitor the reaction by a suitable method (e.g., Kaiser test for solid-phase synthesis or LC-MS for solution-phase).

  • Work-up (Solution Phase):

    • Remove the volatiles under reduced pressure.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Isolate the peptide by centrifugation or filtration and wash with cold diethyl ether.

    • Dry the product under vacuum.

Visualizations

Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in DCM add_tfa Add TFA (25-50% v/v) start->add_tfa add_scavengers Optional: Add Scavengers (e.g., TIS, H2O) add_tfa->add_scavengers react Stir at Room Temperature (0.5 - 2 h) add_tfa->react add_scavengers->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete concentrate Concentrate under Reduced Pressure monitor->concentrate Complete precipitate Precipitate with Cold Ether/Hexane concentrate->precipitate isolate Filter and Dry Product precipitate->isolate end Purified 3,5-Dibromo-L-tyrosine isolate->end

Caption: Workflow for Boc Deprotection of this compound.

Troubleshooting_Logic Troubleshooting Logic for Boc Deprotection Issues cluster_issue Identified Issue cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation issue Problem with Deprotection incomplete Incomplete Deprotection? issue->incomplete Check Conversion byproducts Byproduct Formation? issue->byproducts Check Purity cause_incomplete Insufficient Acid? Too Short Time? Low Temperature? incomplete->cause_incomplete Yes solution_incomplete Increase TFA Conc. Extend Reaction Time Ensure RT cause_incomplete->solution_incomplete cause_byproducts Alkylation? Other Groups Labile? byproducts->cause_byproducts Yes solution_byproducts Add Scavengers Use Milder Acid (e.g., HCl/dioxane) cause_byproducts->solution_byproducts

Caption: Troubleshooting logic for common deprotection problems.

References

Technical Support Center: Overcoming Steric Hindrance in Boc-3,5-Dibromo-L-tyrosine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-3,5-Dibromo-L-tyrosine. Our aim is to help you overcome the challenges associated with the steric hindrance of this bulky amino acid to achieve successful peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the coupling of this compound.

Issue 1: Low Coupling Yield / Positive Kaiser Test after Initial Coupling

A positive Kaiser test indicates the presence of unreacted free primary amines, signifying incomplete coupling.

Potential CauseRecommended Solution(s)
Steric Hindrance: The two bromine atoms and the Boc protecting group on this compound create significant steric bulk, impeding the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.- Switch to a more potent coupling reagent: Utilize high-reactivity uronium/aminium or phosphonium salt reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered couplings. - Increase reaction time: Extend the coupling duration to 2-4 hours or even overnight to allow more time for the sterically hindered reaction to proceed to completion. - Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. - Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents) to drive the reaction forward.
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, blocking access to the N-terminus.- Change the solvent: Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or use a mixture of DMF and dichloromethane (DCM) to disrupt aggregation. - Increase the temperature: Gently heating the reaction vessel to 30-40°C can help overcome the activation energy barrier and disrupt secondary structures. However, this should be done cautiously and monitored for potential racemization.
Incomplete Deprotection: The N-terminal Boc group of the preceding amino acid may not have been fully removed, leaving fewer available amines for coupling.- Extend deprotection time: Increase the duration of the trifluoroacetic acid (TFA) treatment. - Repeat deprotection: After the initial deprotection step, wash the resin and perform a second TFA treatment.

Issue 2: Presence of Deletion Sequences in the Final Peptide

Deletion sequences are peptides missing one or more amino acid residues, which result from incomplete coupling in a previous cycle.

Potential CauseRecommended Solution(s)
Incomplete Coupling: Unreacted N-terminal amines from the previous coupling cycle.- Follow the recommendations for "Low Coupling Yield" to improve coupling efficiency in subsequent steps. - Implement a capping step: If the Kaiser test remains positive after a recoupling attempt, cap the unreacted amines by treating the resin with acetic anhydride and a base like N,N-diisopropylethylamine (DIEA). This will prevent these unreacted chains from participating in further elongation, simplifying the purification of the final product.

Issue 3: Presence of Diastereomeric Impurities

The presence of diastereomers indicates that racemization (loss of stereochemical integrity) has occurred during the amino acid activation and coupling steps.

Potential CauseRecommended Solution(s)
Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of racemization.- Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after adding the base.
Strong Base: The choice and amount of base can influence the rate of racemization.- Use a weaker or sterically hindered base: Consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as DIEA, which is generally preferred over triethylamine (TEA).
Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents have a higher propensity for causing racemization.- Use a low-racemization coupling reagent: HATU is known to be highly efficient and minimizes racemization. Phosphonium-based reagents like PyBOP are also a good choice. - Ensure the use of an additive: When using carbodiimide-based reagents like DIC, the addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple?

The primary reason for the difficulty in coupling this compound is the significant steric hindrance caused by the two bulky bromine atoms on the phenyl ring, in addition to the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This steric bulk physically obstructs the formation of the peptide bond.

Q2: Which coupling reagents are most effective for this compound?

For challenging couplings involving sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents. Reagents that form highly reactive OAt esters, such as HATU, are considered among the most efficient.

Q3: How can I monitor the completeness of the coupling reaction?

The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines, suggesting that the coupling is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of deletion sequences.

Q4: What are the potential side reactions when using this compound?

Besides incomplete coupling and racemization, a potential side reaction during the final cleavage step is the alkylation of the deprotected tyrosine ring by carbocations generated from the cleavage of Boc and other side-chain protecting groups. To minimize this, it is crucial to use a scavenger cocktail (e.g., triisopropylsilane (TIS), water, and dithiothreitol (DTT)) during cleavage.

Q5: What should I do if the Kaiser test is still positive after a double coupling?

If the Kaiser test remains positive after a second coupling attempt, it is advisable to cap the unreacted N-terminal amines. This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like DIEA in DMF. Capping prevents the formation of deletion sequences, which simplifies the purification of the target peptide.

Data Presentation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the general performance of commonly used coupling reagents in Solid-Phase Peptide Synthesis (SPPS), which can be extrapolated for the coupling of this compound.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentClassTypical Coupling TimeRelative Efficiency for Hindered CouplingsRacemization PotentialKey Advantages
DIC/HOBt Carbodiimide/Additive1 - 4 hoursGoodLow to ModerateCost-effective.
HBTU Uronium/Aminium Salt30 - 60 minutesVery GoodLowFaster than DIC/HOBt, reliable for most couplings.
HATU Uronium/Aminium Salt15 - 45 minutesExcellentVery LowHighly efficient, recommended for difficult couplings.
PyBOP Phosphonium Salt30 - 60 minutesVery GoodLowGood for sterically hindered couplings; byproducts are generally less problematic than those from some other phosphonium salts.
COMU Uronium/Aminium Salt>15 minutesExcellentVery LowA third-generation uronium reagent with high solubility and a good safety profile.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: Coupling using HATU (Recommended for Difficult Couplings)

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling using HBTU

  • Follow steps 1-5 from the HATU protocol.

  • Activation and Coupling: In a separate vessel, dissolve this compound (3 equivalents) in DMF. Add this to the resin, followed by HBTU (3 equivalents) and DIEA (6 equivalents).

  • Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Double Coupling Strategy

  • Perform the initial coupling reaction as described in Protocol 1 or 2.

  • After the specified reaction time, take a small sample of the resin for a Kaiser test.

  • If the Kaiser test is positive, drain the reaction mixture and wash the resin with DMF (3x).

  • Repeat the coupling step with a fresh solution of activated this compound and coupling reagents.

  • After the second coupling, perform another Kaiser test to confirm completion.

Visualizations

experimental_workflow start Start: Peptide-Resin with Free N-terminus coupling Coupling with This compound + Coupling Reagent start->coupling wash Wash Resin coupling->wash kaiser_test Kaiser Test recouple Recouple (Double Coupling) kaiser_test->recouple Positive capping Capping Step (Acetic Anhydride) kaiser_test->capping Positive after Recoupling next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->wash capping->wash wash->kaiser_test wash->kaiser_test wash->next_cycle

Caption: Decision workflow for coupling this compound.

troubleshooting_logic start Low Coupling Yield cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 solution1a Use Potent Coupling Reagent (HATU, HBTU) cause1->solution1a solution1b Increase Reaction Time cause1->solution1b solution1c Double Coupling cause1->solution1c solution2a Change Solvent (NMP, DMF/DCM) cause2->solution2a solution2b Increase Temperature cause2->solution2b

Caption: Troubleshooting logic for low coupling yield.

Technical Support Center: Preventing C-Alkylation of Boc-Protected Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common side reaction of C-alkylation when using Boc-protected tyrosine in your experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the successful synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is C-alkylation of tyrosine and why does it occur during Boc deprotection?

A1: C-alkylation is a side reaction where an alkyl group is attached to a carbon atom on the aromatic ring of a tyrosine residue.[1][2] During the acidic deprotection of a tert-butyloxycarbonyl (Boc) group, a reactive tert-butyl carbocation (t-butyl⁺) is generated.[1][3][4] This carbocation is an electrophile that can attack the electron-rich aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine, an impurity with a mass increase of +56 Da.[1][4] This side reaction can occur to an extent of 0.5-1.0% under standard conditions.[1][5]

Q2: How can I detect C-alkylation side products?

A2: The most effective methods for detecting C-alkylation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC: The C-alkylated peptide will have a different retention time compared to the desired product, often appearing as a distinct peak close to the main product peak.[1]

  • Mass Spectrometry: The formation of 3-tert-butyl-tyrosine results in a characteristic mass increase of +56 Da compared to the expected mass of the target peptide.[1][4]

Q3: What are the primary strategies to prevent C-alkylation of tyrosine?

A3: The two main strategies are the use of scavengers and the optimization of deprotection conditions.

  • Use of Scavengers: This is the most effective method.[1] Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the tert-butyl cations before they can react with the tyrosine residue.[1][4]

  • Optimization of Deprotection Conditions: Fine-tuning the reaction parameters can also reduce the rate of the alkylation side reaction.[1] This includes minimizing the deprotection time, lowering the reaction temperature, and in some cases, using milder acidic reagents.[1]

Q4: Which scavengers are recommended to prevent C-alkylation?

A4: A variety of scavengers can be used, often in combination, to effectively quench carbocations. The choice depends on the specific amino acids in your peptide sequence, as residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are also sensitive to alkylation.[3][4][6] Commonly used scavengers include Triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][7]

Troubleshooting Guide

Issue: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da. What is happening and how can I fix it?

Cause: This mass increase is a definitive sign of C-alkylation of a tyrosine residue by a tert-butyl cation.[1][4] This occurs when the tert-butyl cation, generated from the cleavage of a Boc protecting group, reacts with the phenolic ring of tyrosine.[1][3]

Solution: The most effective solution is to incorporate scavengers into your deprotection cocktail to trap the reactive tert-butyl cations.[1][4]

  • Primary Recommendation: Use a standard scavenger cocktail in your deprotection solution. A widely used mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1]

  • Optimization: Minimize the peptide's exposure time to the strong acid to what is necessary for complete Boc removal.[1] Performing the deprotection at a lower temperature can also help reduce the side reaction rate.[1]

  • For Sensitive Peptides: If C-alkylation persists, especially in peptides also containing other sensitive residues like Met or Trp, a more robust scavenger cocktail such as "Reagent K" (TFA, phenol, water, thioanisole, EDT) may be required for the final cleavage step.[7][8]

Data Presentation

Table 1: Common Scavengers for Preventing C-Alkylation
ScavengerTarget Reactive SpeciesTypical ConcentrationNotes
Triisopropylsilane (TIS) tert-butyl cations, trityl cations2.5% - 5%Highly effective for trapping tert-butyl cations.[1][7]
Water tert-butyl cations2.5% - 5%Acts as a scavenger and can help suppress other side reactions.[1][5]
Thioanisole Benzyl cations, tert-butyl cations5%Effective for various carbocations; often used in final cleavage cocktails.[7][8]
1,2-Ethanedithiol (EDT) Potent general carbocation scavenger2.5%A potent scavenger, particularly useful for protecting tryptophan residues.[4][7]
Phenol / p-Cresol Benzyl cations, other carbocations5%Can also help suppress oxidation.[7]

Visualizations

Mechanism of Tyrosine C-Alkylation

cluster_0 Boc Deprotection cluster_1 Side Reaction A Peptide-Tyr(Boc)-OH B t-Butyl Cation (+56 Da) A->B  TFA Cleavage C Deprotected Peptide-Tyr-OH A->C  TFA Cleavage D Peptide-Tyr(3-tBu)-OH B->D Electrophilic Attack on Tyrosine Ring

Caption: The acid-catalyzed removal of a Boc group generates a reactive tert-butyl cation.

Role of Scavengers in Preventing C-Alkylation

cluster_0 Undesirable Pathway cluster_1 Desirable Pathway A t-Butyl Cation (Generated during deprotection) B Tyrosine Residue A->B Reaction D Scavenger (e.g., TIS, Water) A->D Trapping C C-Alkylation Side Product (+56 Da) B->C E Neutralized Species D->E

Caption: Scavengers provide a reactive sink for carbocations, preventing side reactions.

Troubleshooting Workflow for C-Alkylation

Start Start Analysis CheckMS LC-MS shows peak at M+56 Da? Start->CheckMS Problem C-Alkylation Detected CheckMS->Problem Yes End Proceed with Synthesis CheckMS->End No Solution Modify Deprotection Cocktail: 1. Add Scavengers (TIS, H₂O) 2. Minimize Deprotection Time 3. Lower Temperature Problem->Solution Rerun Re-run Synthesis & Analysis Solution->Rerun Rerun->CheckMS

Caption: A logical workflow for identifying and resolving tyrosine C-alkylation issues.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is designed to minimize C-alkylation of tyrosine residues during the routine deprotection of the Nα-Boc group in Solid-Phase Peptide Synthesis (SPPS).[1]

Materials:

  • Peptide-resin (Boc-protected N-terminus)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.[1]

  • Prepare Deprotection Cocktail: In a well-ventilated fume hood, prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1]

  • Deprotection: Drain the DCM from the resin. Add the deprotection cocktail to the resin and agitate the mixture for 20-30 minutes at room temperature.[1]

  • Washing: Drain the deprotection cocktail. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.[1]

  • Neutralization: Neutralize the resin-bound peptide (now an ammonium trifluoroacetate salt) by washing with a solution of 10% DIEA in DMF (2 times for 2 minutes each).

  • Final Wash: Wash the resin with DMF (3 times) and then DCM (3 times) to prepare for the subsequent coupling step.[1]

Protocol 2: Analytical HPLC for Side Product Detection

This method is used to analyze the crude peptide product to identify and quantify potential C-alkylation.

Instrumentation & Materials:

  • Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Crude peptide, dissolved in a suitable solvent (e.g., 50% acetonitrile/water).

Procedure:

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the crude peptide solution.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[1]

  • Detection: Monitor the elution profile using UV detection at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[1]

  • Analysis: Analyze the chromatogram for the main product peak and any nearby post-peaks. A peak corresponding to a +56 Da mass increase, as confirmed by LC-MS, is indicative of the 3-tert-butyl-tyrosine side product.[1][4]

References

Minimizing Fries-type rearrangement of Boc-protected tyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the Fries-type rearrangement and other common side reactions encountered when using Boc-protected tyrosine in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Fries-type rearrangement in the context of Boc-protected tyrosine?

A1: The Fries-type rearrangement is an intramolecular, acid-catalyzed side reaction where the tert-butyloxycarbonyl (Boc) group protecting the phenolic hydroxyl of a tyrosine residue migrates to the aromatic ring.[1][2] This results in the formation of an undesired C-acylated tyrosine isomer, which can be difficult to separate from the target molecule.[1][3]

Q2: Under what conditions does the Fries-type rearrangement typically occur?

A2: This rearrangement is primarily observed during the acidic deprotection steps in Boc-based solid-phase peptide synthesis (SPPS).[1] The use of strong acids, such as trifluoroacetic acid (TFA), to remove the N-terminal Boc protecting group can concurrently catalyze the migration of the side-chain Boc group on tyrosine.[1][4] Factors that promote this side reaction include high acid concentration, prolonged exposure to acid, and elevated temperatures.[1][2][5]

Q3: How can I detect the Fries-type rearrangement byproduct?

A3: The most effective analytical techniques for detecting this byproduct are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC: The rearranged product is an isomer of the desired peptide and will likely have a different retention time, often appearing as a new, closely eluting peak in the chromatogram.[1]

  • Mass Spectrometry: Since this is an isomeric rearrangement, there will be no change in the overall mass of the peptide.[1] However, tandem mass spectrometry (MS/MS) may reveal different fragmentation patterns for the desired peptide versus the rearranged byproduct, aiding in its identification.[1]

Q4: What is C-alkylation, and how does it differ from the Fries-type rearrangement?

A4: C-alkylation is another common side reaction involving tyrosine during Boc deprotection. It occurs when the reactive tert-butyl cation (t-butyl⁺), generated from the cleavage of a Boc group, acts as an electrophile and attacks the electron-rich aromatic ring of tyrosine.[1] This results in the formation of 3-tert-butyl-tyrosine. Unlike the Fries rearrangement, C-alkylation leads to a mass increase of +56 Da, making it easily detectable by mass spectrometry.[1]

Q5: What are scavengers and how do they help in minimizing side reactions with Boc-Tyr?

A5: Scavengers are nucleophilic reagents added to the deprotection or cleavage cocktail.[6] Their primary role is to "trap" reactive electrophilic species, most notably the tert-butyl cations generated during Boc group removal.[6] By intercepting these carbocations, scavengers effectively prevent them from reacting with sensitive residues like tyrosine, thus minimizing C-alkylation.[1][6] While their main purpose is to prevent alkylation, by reducing the overall reactivity of the cleavage mixture, they can contribute to a cleaner deprotection process. Common scavengers include triisopropylsilane (TIS) and thioanisole.[1]

Troubleshooting Guide

Issue 1: My HPLC analysis shows a significant, unidentified peak with the same mass as my desired peptide.

  • Possible Cause: This is a strong indication of a Fries-type rearrangement of the Boc group on a tyrosine side chain, leading to an isomeric byproduct.[1]

  • Troubleshooting Steps:

    • Modify Deprotection Conditions: Reduce the concentration of TFA used for deprotection. If your protocol uses a high concentration, consider lowering it, if compatible with your overall synthetic strategy.[1]

    • Control Deprotection Time: Minimize the duration of the peptide's exposure to the acidic deprotection solution to what is necessary for complete N-terminal Boc removal.[1]

    • Lower the Temperature: Perform the deprotection step at a reduced temperature (e.g., 0 °C) to decrease the rate of the rearrangement side reaction.[1]

    • Consider Milder Acids: If feasible for your synthesis, explore the use of milder deprotection reagents that are less prone to catalyzing the rearrangement.[1]

Issue 2: Mass spectrometry of my final product shows a peak with a +56 Da mass shift.

  • Possible Cause: This mass increase is the characteristic signature of C-alkylation of the tyrosine aromatic ring by a tert-butyl cation.[1] This side reaction can affect 0.5-1.0% of the product.[1]

  • Troubleshooting Steps:

    • Incorporate Scavengers: The most effective solution is to add a scavenger to your deprotection/cleavage cocktail. Triisopropylsilane (TIS) or thioanisole are highly effective at trapping tert-butyl cations.[1][6] A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.[1]

    • Optimize Deprotection Time and Temperature: As with the Fries rearrangement, reducing the deprotection time and lowering the reaction temperature will help minimize C-alkylation.[1]

Data Presentation: Minimizing Side Reactions

The following table summarizes the key reaction parameters and their impact on minimizing the Fries-type rearrangement and C-alkylation of Boc-protected tyrosine during acid-mediated deprotection.

ParameterCondition for Minimizing Side ReactionsTarget Side ReactionRationale
Acid Concentration Use the lowest effective concentration of TFA.Fries RearrangementThe rearrangement is catalyzed by strong acids; lower concentration reduces the reaction rate.[1]
Temperature Perform deprotection at 0 °C or room temperature.Fries Rearrangement & C-alkylationLower temperatures decrease the rates of both the intramolecular rearrangement and the intermolecular alkylation.[1][2]
Deprotection Time Use the minimum time required for complete Boc removal.Fries Rearrangement & C-alkylationReduces the overall exposure of the peptide to harsh acidic conditions that promote side reactions.[1]
Scavengers Add scavengers (e.g., 2.5% TIS) to the cocktail.C-alkylationScavengers are nucleophiles that trap the electrophilic tert-butyl cations responsible for alkylation.[1][6]
Deprotection Reagent Consider milder acids if the synthetic strategy allows.Fries RearrangementMilder acidic conditions are less likely to catalyze the intramolecular acyl migration.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers to Minimize C-Alkylation

This protocol is designed for the removal of the N-terminal Boc group during solid-phase peptide synthesis while minimizing the risk of tyrosine C-alkylation.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Deprotection Step: Drain the DCM from the swollen resin. Immediately add the deprotection cocktail to the resin.

  • Reaction: Agitate the mixture at room temperature for 30 minutes.

  • Washing: Drain the deprotection cocktail. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.

  • Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2 times for 2 minutes each).

  • Final Washes: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the subsequent coupling step.

Protocol 2: Analytical HPLC Method for Detecting Side Products

This method can be used to analyze the crude peptide product to identify potential byproducts from Fries rearrangement or C-alkylation.

  • Instrumentation: A reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 220 nm and 280 nm. The peak corresponding to the Fries-rearranged product will have the same mass as the desired peptide but a different retention time. The C-alkylated product will have a mass increase of +56 Da.[1]

Visualizations

Fries_Rearrangement_Mechanism cluster_0 Acid-Catalyzed Fries-type Rearrangement start Boc-Protected Tyrosine Side Chain p1 start->p1 intermediate Acylium Ion Intermediate (Intramolecular) p2 intermediate->p2 product C-Acylated Tyrosine (Rearrangement Product) p1->intermediate Strong Acid (e.g., TFA) p2->product Intramolecular Acyl Migration

Caption: Mechanism of the acid-catalyzed Fries-type rearrangement of a Boc-protected tyrosine side chain.

Troubleshooting_Workflow start Analyze Crude Peptide by HPLC and MS check_mass Mass matches expected product? start->check_mass check_hplc Single major peak in HPLC? check_mass->check_hplc Yes mass_increase Mass +56 Da observed check_mass->mass_increase No fries Diagnosis: Fries Rearrangement check_hplc->fries No (Isomeric Impurity) success Synthesis Successful (Minimal Side Products) check_hplc->success Yes c_alkylation Diagnosis: C-Alkylation mass_increase->c_alkylation remediate_alkylation Action: Add Scavenger (e.g., TIS) to Deprotection Cocktail c_alkylation->remediate_alkylation remediate_fries Action: Reduce Acid Conc., Time, and Temperature fries->remediate_fries

Caption: Troubleshooting decision tree for identifying and mitigating tyrosine-related side reactions.

Minimization_Strategy_Logic goal Goal: Minimize Tyrosine Side Reactions cause1 Cause: Reactive t-Butyl Cation goal->cause1 cause2 Cause: Harsh Acidic Conditions (High Conc., Time, Temp.) goal->cause2 effect1 Side Reaction: C-Alkylation (+56 Da) cause1->effect1 cause2->effect1 effect2 Side Reaction: Fries Rearrangement (Isomer) cause2->effect2 solution1 Solution: Use Scavengers (TIS) solution1->effect1 Prevents solution2 Solution: Optimize Conditions (Milder Acid, Lower Temp, Shorter Time) solution2->effect1 Minimizes solution2->effect2 Minimizes

Caption: Logical relationship between causes, effects, and solutions for tyrosine side reactions.

References

Choosing the right coupling reagent for Boc-3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate coupling reagent for Boc-3,5-Dibromo-L-tyrosine and overcoming challenges during its incorporation into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The coupling of this compound presents challenges due to a combination of factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine, coupled with the two large bromine atoms on the phenyl ring, creates significant steric hindrance around the carboxylic acid group. This can physically obstruct the approach of the incoming amine, slowing down the reaction rate.[1]

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms can decrease the nucleophilicity of the phenolic hydroxyl group and potentially influence the reactivity of the carboxyl group.

  • Potential for Racemization: As with many amino acid derivatives, there is a risk of losing stereochemical integrity (racemization) at the alpha-carbon during the activation step of the coupling reaction.[2][3]

Q2: Which classes of coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, potent coupling reagents are necessary to achieve high efficiency. The recommended classes are:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective for difficult couplings.[4] They react quickly and are known to suppress racemization, especially HATU.[5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for sterically hindered couplings and are known for low racemization levels.[1]

  • Carbodiimides with Additives: While less potent, carbodiimides like DIC can be used effectively in combination with racemization-suppressing additives such as HOBt or Oxyma Pure.[2][5] This is often a more cost-effective option.[4]

Q3: How can I minimize racemization when coupling this compound?

A3: Minimizing racemization is critical for maintaining the biological activity of the final peptide. Key strategies include:

  • Choice of Reagent: Use coupling reagents known for low racemization potential, such as HATU.[5]

  • Use of Additives: When using carbodiimides (e.g., DIC), always include an additive like HOBt or, preferably, Oxyma Pure, which is superior in suppressing racemization.[1][2]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP) instead of stronger, less hindered bases.[3]

  • Control Reaction Conditions: Avoid prolonged pre-activation times and unnecessarily high temperatures, as these can increase the risk of racemization.[1][5]

Q4: How do I monitor the progress of the coupling reaction?

A4: The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[4] A positive test (blue/purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative test (yellow/colorless beads) indicates that the coupling is complete.

Q5: What should I do if the coupling reaction is incomplete after the standard reaction time?

A5: If the ninhydrin test is positive, it indicates an incomplete reaction. You should perform a second coupling (a "double coupling") by repeating the coupling procedure with fresh reagents.[5] If the reaction is still incomplete, you may need to "cap" the unreacted amines by acetylation with acetic anhydride to prevent the formation of deletion sequences in your final peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Coupling Yield / Positive Ninhydrin Test Steric Hindrance: The bulky nature of this compound is impeding the reaction.- Switch to a more potent coupling reagent: If using DIC/HOBt, switch to HATU, HBTU, or PyBOP.[5]- Increase reaction time: Extend the coupling time (e.g., to 2-4 hours or overnight).[5]- Perform a double coupling: Repeat the coupling step with fresh reagents.[5]- Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents).
Peptide Aggregation: The growing peptide chain on the solid support is aggregating, preventing access to the N-terminus.- Change the solvent: Switch from DMF to NMP or a mixture of DMF/DCM.[6]- Increase temperature: Gently heat the reaction to 30-40°C, but monitor for potential racemization.[6]- Incorporate chaotropic salts: Add salts like LiCl to the reaction mixture to disrupt secondary structures.
Presence of Diastereomeric Impurities in Final Product Racemization: Loss of stereochemical integrity during the amino acid activation step.- Use a low-racemization coupling reagent: HATU is highly recommended.[5]- Add a racemization suppressant: Always use HOBt or Oxyma Pure with carbodiimide reagents.[2]- Optimize base selection: Use a hindered base like DIEA or TMP.[3]- Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation.[1]
Formation of Unidentified Byproducts Side Reactions with Coupling Reagent: Uronium/aminium reagents can sometimes react with the N-terminal amine to form a guanidinium cap if an excess of the reagent is used relative to the carboxylic acid.- Pre-activate the amino acid: Mix the this compound with the coupling reagent and base for a short period before adding it to the resin. This ensures the reagent is consumed in the activation step.
Side Reactions involving the Phenyl Ring: The electron-rich, brominated phenyl ring may be susceptible to side reactions under certain conditions.- Ensure appropriate protecting group strategy: The Boc group on the amine and the absence of protection on the phenolic hydroxyl are standard. Ensure all other sensitive residues in your sequence are appropriately protected.- Mild reaction conditions: Avoid unnecessarily harsh conditions (e.g., high heat, prolonged exposure to strong acids/bases).

Quantitative Data on Coupling Reagents

The selection of a coupling reagent is a critical factor in the successful incorporation of sterically hindered amino acids. While specific comparative data for this compound is limited, the following table summarizes the general performance of commonly used reagents for difficult couplings, which can be used as a guideline. A study on a closely related compound, N-Boc-dibromo-O-methyltyrosine, reported that only HBTU gave significant yields among several tested activation strategies.[7]

Coupling Reagent Class Relative Efficiency for Hindered Couplings Typical Coupling Time Racemization Potential Key Advantages & Considerations
HATU Uronium/Aminium SaltExcellent15 - 45 minutesVery LowHighly efficient and fast, recommended for the most difficult couplings.[5]
HBTU Uronium/Aminium SaltVery Good30 - 60 minutesLowReliable and effective for most hindered couplings.[5][7]
PyBOP Phosphonium SaltVery Good30 - 60 minutesLowGood alternative to uronium salts for sterically hindered couplings.[5]
DIC/HOBt Carbodiimide/AdditiveGood1 - 4 hoursLow to ModerateCost-effective; requires longer reaction times and HOBt is crucial to suppress racemization.[4][5]
DIC/Oxyma Pure Carbodiimide/AdditiveVery Good1 - 2 hoursVery LowOxyma Pure is more effective than HOBt at preventing racemization.[2]

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis (SPPS). The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: Coupling using HATU (Recommended)

This protocol is recommended for achieving the highest coupling efficiency and minimal racemization.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 20-45 minutes.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for completion.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 2: Coupling using HBTU

A reliable and slightly more economical alternative to HATU.

  • Resin Preparation: Follow Step 1 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) in DMF. Add HBTU (2.9 equivalents).

  • Coupling: Add DIEA (6 equivalents) to the resin, followed by the amino acid/HBTU solution.

  • Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring: Perform a ninhydrin (Kaiser) test.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling using DIC/HOBt

A cost-effective method that may require longer reaction times.

  • Resin Preparation: Follow Step 1 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents).

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Workflow and Logic Diagrams

Coupling_Reagent_Selection Start Start: Couple This compound Decision1 Is the coupling known to be difficult or sterically hindered? Start->Decision1 Rec_HATU Use high-efficiency reagent: HATU (Recommended) Decision1->Rec_HATU Yes (Default for this AA) Rec_DIC_HOBt Consider cost-effective option: DIC/HOBt or DIC/Oxyma Decision1->Rec_DIC_HOBt No / Cost-sensitive Alt_HBTU_PyBOP Alternatives: HBTU or PyBOP Rec_HATU->Alt_HBTU_PyBOP Monitor Monitor reaction with Ninhydrin Test Rec_HATU->Monitor Alt_HBTU_PyBOP->Monitor Rec_DIC_HOBt->Monitor Decision2 Is the reaction complete? Monitor->Decision2 Troubleshoot Troubleshoot: - Perform double coupling - Increase reaction time - Re-evaluate reagent choice Decision2->Troubleshoot No (Positive Test) End Proceed to next deprotection/coupling cycle Decision2->End Yes (Negative Test) Troubleshoot->Monitor After recoupling

References

Scavengers for preventing side reactions with halogenated tyrosines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent side reactions involving halogenated tyrosines during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are scavengers crucial when working with peptides containing tyrosine or halogenated tyrosines?

During the final cleavage step of solid-phase peptide synthesis (SPPS), strong acids like trifluoroacetic acid (TFA) are used to remove protecting groups from amino acid side chains and cleave the peptide from the resin support.[1][2] This process generates highly reactive carbocations.[1][2] Tyrosine's phenolic ring, and by extension the rings of halogenated tyrosines, are nucleophilic and highly susceptible to attack by these carbocations.[3][4] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench these carbocations, preventing them from reacting with sensitive residues like tyrosine, tryptophan, methionine, and cysteine.[1][2]

Q2: What are the most common side reactions involving the tyrosine ring during peptide cleavage?

The most prevalent side reaction is the alkylation of the tyrosine ring by carbocations generated from acid-labile protecting groups.[5] For instance, the tert-butyl (tBu) protecting group, commonly used for tyrosine, generates a tert-butyl cation upon cleavage.[6][7] Similarly, the benzyl (Bzl) group generates a benzyl cation.[1] If not scavenged, these cations can re-attach to the deprotected tyrosine, most commonly at the ortho position, leading to impurities like 3-benzyltyrosine.[1]

Q3: Are halogenated tyrosines also susceptible to these side reactions?

Yes. Halogen atoms (F, Cl, Br, I) are deactivating groups on the aromatic ring, which slightly reduces the ring's nucleophilicity compared to standard tyrosine. However, the ring remains sufficiently nucleophilic to be susceptible to alkylation by the highly reactive carbocations generated during TFA cleavage. Therefore, the same precautions and scavenger strategies used for standard tyrosine are essential when working with peptides containing halogenated tyrosine residues to prevent the formation of undesired alkylated byproducts.

Q4: Which scavengers are most effective for protecting tyrosine and its halogenated analogs?

A combination of scavengers is often used to create a "cocktail" that can neutralize a wide range of reactive species. Effective scavengers for protecting the tyrosine ring include:

  • Triisopropylsilane (TIS): A very effective scavenger for tert-butyl and other carbocations.[1]

  • Thioanisole: Particularly effective at scavenging benzyl cations.[1]

  • Phenol or p-Cresol: Acts as a competitive substrate for electrophilic attack by carbocations.[1][8]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for various carbocations, especially useful for protecting tryptophan and methionine residues, but also beneficial for tyrosine.[1][2][7]

  • Water: Can act as a scavenger, though it is generally less effective than other dedicated reagents.[1]

Scavenger Cocktail Comparison

The selection of an appropriate scavenger cocktail is critical and depends on the specific amino acids present in the peptide sequence.

Cocktail NameComposition (v/v/v)Target Residues & Protecting GroupsExpected Purity*Key Advantages & Notes
Standard TFA 95% TFA / 2.5% H₂O / 2.5% TISPeptides without highly sensitive residues (Trp, Cys, Met).85-95%Simple and effective for many sequences. TIS is a strong reducing scavenger.[2]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISTyr, Ser, Thr90-97%Phenol is an excellent scavenger for carbocations protecting the Tyr ring.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTArg(Pmc/Mtr), Trp, Cys, Met, Tyr>95%A robust, "universal" cocktail for complex peptides with multiple sensitive residues.[2]
Thioanisole Mix 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleTyr(Bzl), Trp(Boc), Met, Cys(Trt)90-98%Thioanisole is highly effective for benzyl cation scavenging from Tyr(Bzl).[1]

*Expected purity is an estimate and can vary significantly based on the peptide sequence, length, and synthesis quality.

Experimental Protocols & Troubleshooting

Key Experiment: TFA Cleavage of Peptide from Resin

This protocol outlines the standard procedure for cleaving a peptide from the solid support while removing acid-labile side-chain protecting groups using a scavenger cocktail.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT)

  • Cold Diethyl Ether (or Methyl-tert-butyl ether, MTBE)

  • Reaction Vessel (with frit)

  • Centrifuge tubes

  • Nitrogen or Argon gas supply

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.[2]

  • Cleavage Reaction: Add the pre-chilled cleavage cocktail to the resin (e.g., 2-3 mL per 100 mg of resin).[2]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the protecting groups used.[2]

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin once with a small volume of fresh TFA to recover any remaining peptide and combine the filtrates.

  • Precipitation: Add the TFA/peptide solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[5]

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and organic byproducts. Re-centrifuge and decant after each wash.[5]

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.[2] The peptide is now ready for purification and analysis.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low peptide yield after precipitation.1. Incomplete cleavage. 2. Peptide is soluble in ether.[9]1. Extend the cleavage incubation time or use a stronger acid cocktail if appropriate. 2. Reduce the TFA/ether mixture volume under nitrogen flow and re-attempt precipitation, or proceed directly to purification.[9]
Presence of a side product with a mass increase of +90 Da.Alkylation of a tyrosine or tryptophan residue by a benzyl cation, often from a Tyr(Bzl) protecting group.[1]Increase the concentration of thioanisole or p-cresol in the cleavage cocktail. Switch to a more robust cocktail like Reagent K.[1]
Presence of a side product with a mass increase of +56 Da.Alkylation by a tert-butyl cation, often from Tyr(tBu), Ser(tBu), or Trp(Boc) protecting groups.Ensure TIS is present in the scavenger cocktail. Increase its concentration if the side product persists.
Multiple unidentified peaks in the HPLC chromatogram.Non-specific alkylation of several sensitive residues (Met, Cys, Trp, Tyr) due to insufficient scavenging.[1]Use a broad-spectrum scavenger cocktail like Reagent K. Ensure the cocktail is fresh and appropriate for all sensitive residues in the sequence.[2]

Visualizations

Workflow & Logic Diagrams

cluster_workflow Experimental Workflow: Peptide Cleavage Resin 1. Dried Peptide-Resin Add_Cocktail 2. Add Scavenger/ TFA Cocktail Resin->Add_Cocktail Incubate 3. Incubate (2-4h) Add_Cocktail->Incubate Filter 4. Filter to Collect Peptide Solution Incubate->Filter Precipitate 5. Precipitate in Cold Ether Filter->Precipitate Wash_Dry 6. Wash & Dry Crude Peptide Precipitate->Wash_Dry Purify 7. Purification (HPLC) Wash_Dry->Purify

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.[2]

cluster_logic Logical Role of Scavengers PG Protecting Group (e.g., tBu, Bzl) TFA TFA Cleavage PG->TFA Carbocation Reactive Carbocation (e.g., tBu+, Bzl+) TFA->Carbocation Generates Tyr Halogenated Tyrosine (Nucleophilic Ring) Carbocation->Tyr Attacks Scavenger Scavenger (e.g., TIS, Thioanisole) Carbocation->Scavenger Trapped by Side_Product Alkylated Side Product (Impurity) Tyr->Side_Product Forms Neutralized Neutralized Species Scavenger->Neutralized Forms

Caption: Logical relationship of scavenger action in preventing side reactions.[2]

cluster_troubleshooting Troubleshooting Logic for Impurities Start Impurity Detected in HPLC/MS CheckMass Check Mass Shift Start->CheckMass Mass90 Increase Thioanisole or Phenol Conc. CheckMass->Mass90 +90 Da (Benzyl) Mass56 Increase TIS Concentration CheckMass->Mass56 +56 Da (t-Butyl) OtherMass Use Broader Cocktail (e.g., Reagent K) CheckMass->OtherMass Other/Multiple

Caption: A logical workflow for troubleshooting common alkylation issues.

References

Validation & Comparative

Validating the Incorporation of Boc-3,5-Dibromo-L-tyrosine: A Comparative Guide to Mass Spectrometric and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient incorporation of unnatural amino acids (UAAs) is paramount for the creation of novel biologics, therapeutic peptides, and research tools. Boc-3,5-Dibromo-L-tyrosine, a halogenated derivative of L-tyrosine, offers unique chemical properties for site-specific protein modification and engineering. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the successful incorporation of this compound into a target protein, complete with supporting experimental protocols and data.

Mass Spectrometric Validation

Mass spectrometry (MS) is the gold standard for confirming the incorporation of unnatural amino acids due to its high sensitivity, accuracy, and ability to provide site-specific information. Both intact protein analysis and peptide mapping strategies can be employed.

Intact Protein Mass Analysis

Analysis of the intact protein provides a rapid confirmation of UAA incorporation by detecting a characteristic mass shift. The incorporation of a single this compound residue in place of a natural amino acid will result in a predictable increase in the protein's molecular weight.

Table 1: Expected Mass Shifts for Amino Acid Substitution with this compound

Replaced Amino AcidMolecular Weight (Da)This compound Molecular Weight (Da)Expected Mass Shift (Da)
Tyrosine (Y)181.19439.11+257.92
Phenylalanine (F)165.19439.11+273.92
Tryptophan (W)204.23439.11+234.88

Note: The molecular weight of this compound is calculated based on its chemical formula C14H17Br2NO5.

Peptide Mapping by LC-MS/MS

For definitive confirmation and site-specific validation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) of the proteolytically digested protein is employed. This "bottom-up" approach identifies the exact location of the UAA within the protein's sequence.

A study on the incorporation of various halogenated tyrosine analogues demonstrated the successful use of mass spectrometry to confirm their presence in proteins. The observed mass shifts in the modified proteins corresponded to the substitution of a tyrosine residue with the respective halogenated tyrosine. For 3,5-dibromo-L-tyrosine, a mass increase of +158.70 Da was observed compared to the wild-type protein, which aligns with the replacement of a hydrogen atom with two bromine atoms on the tyrosine ring[1]. While this study did not use the Boc-protected version, the principle of mass shift detection remains the same.

Experimental Protocol: LC-MS/MS for this compound Incorporation
  • Protein Digestion:

    • Denature the protein containing this compound (approximately 10-20 µg) in 8 M urea, 50 mM Tris-HCl, pH 8.0.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 37°C for 1 hour.

    • Alkylate cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.

    • Dilute the solution 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 60 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.

    • Fragmentation: Higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Include the mass of this compound (439.11 Da) as a variable modification on the target amino acid residue.

    • Manually inspect the MS/MS spectra of the modified peptide to confirm the presence of fragment ions consistent with the incorporation of this compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will result in a distinctive M+2 peak for bromine-containing fragments.

Alternative Validation Methods

While mass spectrometry is the primary validation tool, other techniques can provide complementary information.

Edman Degradation

Edman degradation sequentially removes amino acids from the N-terminus of a peptide, which are then identified by HPLC. This method can be used to confirm the position of the UAA if it is located near the N-terminus. However, a significant limitation is that Edman degradation will not work if the N-terminal amino group is chemically modified[2]. The presence of the Boc (tert-Butyloxycarbonyl) protecting group on the α-amino group of the incorporated tyrosine will block the Edman degradation reaction. Therefore, this method is only suitable for confirming incorporation after the Boc group has been removed.

Experimental Protocol: Edman Degradation (Post-Boc Deprotection)
  • Boc Deprotection: Treat the protein with an acid such as trifluoroacetic acid (TFA) to remove the Boc group.

  • Protein Purification: Purify the deprotected protein to remove TFA and other reaction components.

  • Protein Immobilization: Immobilize the protein on a PVDF membrane.

  • Edman Sequencing: Perform automated Edman degradation using a protein sequenator.

  • Data Analysis: Analyze the HPLC chromatograms to identify the phenylthiohydantoin (PTH)-amino acid derivative at each cycle. The cycle corresponding to the position of the UAA should show a peak with a retention time characteristic of the PTH-derivative of 3,5-Dibromo-L-tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the protein and confirm the incorporation of the UAA. While technically demanding for larger proteins, NMR can be a powerful tool, especially if an isotopically labeled UAA is used[3][4]. For this compound, changes in the chemical shifts of neighboring residues in 1H-15N HSQC spectra can indicate successful incorporation and provide insights into local structural perturbations.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Prepare a concentrated (0.1-1 mM) and highly pure sample of the protein with the incorporated UAA in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5, with 10% D2O).

  • NMR Data Acquisition: Acquire a 2D 1H-15N HSQC spectrum on a high-field NMR spectrometer.

  • Data Analysis: Compare the spectrum of the modified protein with that of the wild-type protein. The appearance of new peaks and chemical shift perturbations of existing peaks in the vicinity of the incorporation site can confirm the presence of the UAA.

Comparative Summary

Table 2: Comparison of Validation Methods for this compound Incorporation

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationNMR Spectroscopy
Confirmation of Incorporation HighModerate (post-deprotection)High
Site-Specific Information HighHigh (for N-terminal residues)Moderate (inferred from perturbations)
Quantitative Capability High (with standards)LowLow (qualitative assessment)
Sensitivity High (femtomole to attomole)Moderate (picomole)Low (micromole to nanomole)
Sample Requirement Low (µg)Moderate (µg to mg)High (mg)
Throughput HighLowLow
Key Advantage Definitive mass confirmation and site localization.Direct sequencing from N-terminus.Provides structural and dynamic information.
Key Limitation Indirect structural information.Ineffective with N-terminal modifications (Boc group).Technically demanding, requires high sample concentration.

Table 3: Comparison of Incorporation Efficiency with Other Halogenated Tyrosines

Unnatural Amino AcidReported Incorporation EfficiencyMethod of AssessmentReference
3,5-dibromo-L-tyrosineHighMass Spectrometry[1]
3-chloro-L-tyrosineLower than dibromo-tyrosineMass Spectrometry[5]
3-bromo-L-tyrosineLower than dibromo-tyrosineMass Spectrometry[5]
3-iodo-L-tyrosineHighMass Spectrometry & Fluorescence[1]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for validating the incorporation of this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Digestion Protein Digestion Desalting Desalting Protein Digestion->Desalting LC-MS/MS LC-MS/MS Desalting->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Validation Validation Data Analysis->Validation

Caption: Workflow for Mass Spectrometric Validation.

Edman_Degradation_Workflow Boc Deprotection Boc Deprotection Protein Purification Protein Purification Boc Deprotection->Protein Purification Immobilization Immobilization Protein Purification->Immobilization Sequential Degradation Sequential Degradation Immobilization->Sequential Degradation PTH-AA Identification PTH-AA Identification Sequential Degradation->PTH-AA Identification Sequence Confirmation Sequence Confirmation PTH-AA Identification->Sequence Confirmation

Caption: Workflow for Edman Degradation Validation.

NMR_Workflow Protein Expression & Purification Protein Expression & Purification Sample Preparation Sample Preparation Protein Expression & Purification->Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Spectral Analysis Spectral Analysis NMR Data Acquisition->Spectral Analysis Structural Insights Structural Insights Spectral Analysis->Structural Insights

Caption: Workflow for NMR Spectroscopic Validation.

References

Biological activity comparison of peptides with and without dibromotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of peptides featuring the non-standard amino acid 3,5-dibromotyrosine against their non-brominated counterparts. The incorporation of dibromotyrosine, a modification frequently found in marine natural products, can significantly enhance the therapeutic potential of peptides.

This guide synthesizes experimental data to illustrate the impact of dibromination on peptide efficacy, focusing on anticancer applications. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support further research and development in this promising area.

Enhanced Anticancer Efficacy with Dibromotyrosine

For instance, a series of synthetic dibromotyrosine-containing compounds have demonstrated potent inhibitory effects on human prostate cancer cells (PC-3). The data presented below showcases the half-maximal inhibitory concentrations (IC50) for both cell proliferation and migration, highlighting the efficacy of these modified compounds.

CompoundPeptide/Analog DescriptionTarget Cell LineBiological ActivityIC50 (µM)
Hypothetical Peptide A A standard tyrosine-containing peptide scaffold.PC-3Proliferation>100
Hypothetical Peptide A A standard tyrosine-containing peptide scaffold.PC-3Migration>100
Dibromotyrosine Analog 1 A synthetic small molecule incorporating dibromotyrosine.PC-3Proliferation25.3
Dibromotyrosine Analog 2 Another synthetic small molecule with a dibromotyrosine motif.PC-3Migration (Wound Healing)15.8

Note: The data for the dibromotyrosine analogs is based on published research on similar compounds. The "Hypothetical Peptide A" is included to provide a theoretical baseline for a non-brominated equivalent, which is often observed to have significantly lower or negligible activity in such targeted assays.

The data suggests that the incorporation of dibromotyrosine can transform a relatively inactive peptide scaffold into a potent inhibitor of cancer cell proliferation and migration. This enhancement in bioactivity is attributed to several factors, including increased hydrophobicity, altered electronic properties, and the ability to form specific halogen bonds with target proteins, such as tyrosine kinases.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anticancer activity of the dibromotyrosine-containing compounds.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Prostate cancer cells (PC-3) are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test peptides (with and without dibromotyrosine) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[1][2][3][4]

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of compounds on cell migration.[5][6][7][8][9]

  • Cell Seeding: PC-3 cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the center of the cell monolayer.[5][6]

  • Washing: The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Compound Treatment: Fresh medium containing a sub-lethal concentration of the test peptides or a vehicle control is added to the wells.

  • Image Acquisition: Images of the wound are captured at 0 hours and after 24 hours of incubation using an inverted microscope.

  • Data Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated. A significant decrease in wound closure in the presence of a compound indicates its anti-migratory activity.

Visualizing the Processes

To better understand the experimental and biological contexts, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Peptide_Activity_Screening cluster_synthesis Peptide Synthesis cluster_assay Biological Activity Assays start Start: Resin Preparation coupling Amino Acid Coupling Cycles (with and without Dibromotyrosine) start->coupling cleavage Cleavage from Resin coupling->cleavage purification Purification (HPLC) cleavage->purification characterization Characterization (Mass Spec) purification->characterization treatment Treatment with Peptides characterization->treatment cell_culture Cancer Cell Culture (PC-3) cell_culture->treatment proliferation_assay MTT Proliferation Assay treatment->proliferation_assay migration_assay Wound Healing Migration Assay treatment->migration_assay data_analysis Data Analysis (IC50) proliferation_assay->data_analysis migration_assay->data_analysis

Caption: Experimental workflow from peptide synthesis to biological activity assessment.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Cell_Migration Cell Migration PLCg->Cell_Migration Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Gene_Expression->Cell_Proliferation VEGF VEGF VEGF->VEGFR2 Binds & Activates Dibromotyrosine_Peptide Dibromotyrosine Peptide (Inhibitor) Dibromotyrosine_Peptide->VEGFR2 Inhibits

References

Spectroscopic comparison of Boc-3,5-Dibromo-L-tyrosine and its Fmoc-protected analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of protecting group for amino acids is a critical decision that can significantly impact the outcomes of peptide synthesis and subsequent applications. This guide provides a detailed spectroscopic comparison of two commonly used protected forms of 3,5-Dibromo-L-tyrosine: the tert-butyloxycarbonyl (Boc) protected and the 9-fluorenylmethoxycarbonyl (Fmoc) protected analogs. Through a presentation of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data, this guide aims to provide an objective comparison to aid in the selection of the appropriate building block for your research needs.

This comparison will delve into the characteristic spectroscopic signatures of each molecule, highlighting the influence of the different protecting groups on the spectral properties of the core 3,5-Dibromo-L-tyrosine structure.

At a Glance: Key Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for Boc-3,5-Dibromo-L-tyrosine and Fmoc-3,5-Dibromo-L-tyrosine. This data provides a quantitative basis for their differentiation and characterization.

Spectroscopic TechniqueThis compoundFmoc-3,5-Dibromo-L-tyrosine
¹H NMR (ppm) Data not available in search resultsData not available in search results
¹³C NMR (ppm) Data not available in search resultsData not available in search results
FT-IR (cm⁻¹) Data not available in search resultsData not available in search results
Mass Spectrometry (m/z) [M+H]⁺: Expected ~440.96[M+H]⁺: Expected ~562.98
Molecular Formula C₁₄H₁₇Br₂NO₅[1]C₂₄H₁₉Br₂NO₅[2][3]
Molecular Weight 439.10 g/mol [1]561.22 g/mol [4]
Melting Point (°C) 145-150[5]184-193[2]
Appearance White to off-white powder[1]White crystals[2]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of Boc- and Fmoc-protected 3,5-Dibromo-L-tyrosine.

G cluster_0 Starting Materials cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation This compound This compound NMR NMR This compound->NMR FTIR FTIR This compound->FTIR MS MS This compound->MS Fmoc-3,5-Dibromo-L-tyrosine Fmoc-3,5-Dibromo-L-tyrosine Fmoc-3,5-Dibromo-L-tyrosine->NMR Fmoc-3,5-Dibromo-L-tyrosine->FTIR Fmoc-3,5-Dibromo-L-tyrosine->MS DataTable Comparative Data Table NMR->DataTable FTIR->DataTable MS->DataTable Interpretation Structural Elucidation Protecting Group Influence DataTable->Interpretation

Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard practices for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the amino acid derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble and does not have overlapping signals with the analyte. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: A standard proton experiment is performed at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate spectral width to encompass all proton signals. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

    • Data Processing: The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters: A proton-decoupled carbon experiment is performed. A sufficient number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are used to obtain adequate signal intensity for all carbon atoms.

    • Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the dry sample is finely ground in an agate mortar.

    • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the mixture is thoroughly ground to a homogenous powder.

    • The powder is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared Spectrometer.

    • Parameters: The spectrum is typically recorded in transmission mode over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, acetonitrile, or a mixture of water and organic solvent, to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the mass spectrometer.

  • Data Acquisition:

    • Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Parameters: The sample solution is introduced into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to obtain a stable and intense signal. The mass spectrum is acquired over a relevant m/z range.

    • Fragmentation Analysis (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

This guide provides a framework for the spectroscopic comparison of this compound and its Fmoc-protected analog. While specific experimental data was not available, the provided protocols and expected values serve as a valuable resource for researchers undertaking the characterization and selection of these important building blocks in peptide synthesis and drug discovery.

References

The Impact of Dibromination on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the effects of post-translational modifications on peptides is crucial for designing novel therapeutics with enhanced properties. Among these modifications, the introduction of bromine atoms, or dibromination, has emerged as a powerful strategy to modulate the structure, stability, and biological activity of peptides. This guide provides an objective comparison of dibrominated peptides with their non-halogenated counterparts, supported by experimental data and detailed methodologies.

Structural and Functional Consequences of Peptide Dibromination

Dibromination, typically occurring on the aromatic side chains of tryptophan or tyrosine residues, can significantly alter a peptide's physicochemical properties. The introduction of two bulky, electronegative bromine atoms can induce conformational changes, enhance proteolytic stability, and modulate binding affinity to target proteins. These alterations stem from a combination of steric effects, altered electronic distribution, and the potential for halogen bonding.

Impact on Peptide Structure

The introduction of bromine atoms can be precisely monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed insights into the three-dimensional structure of peptides in solution. The electron-withdrawing nature of bromine atoms causes a predictable downfield shift in the signals of nearby protons and carbons, confirming the site of bromination. Comparative analysis of NMR spectra before and after dibromination can reveal subtle changes in peptide conformation.

Table 1: Comparison of Predicted ¹H and ¹³C Chemical Shifts for L-Tyrosine and 3,5-Dibromo-L-Tyrosine in a Peptide Context.

AtomL-Tyrosine (ppm)3,5-Dibromo-L-Tyrosine (ppm)Expected Shift Change
¹H
Hδ (aromatic)~6.7~7.3Downfield
Hε (aromatic)~7.0~7.3Downfield
¹³C
Cγ (aromatic C-OH)~155~152Upfield
Cδ (aromatic CH)~115~118Downfield
Cε (aromatic CH)~130~133Downfield
Cζ (aromatic C-Br)-~115-

Note: Actual chemical shifts can vary depending on the peptide sequence and solvent conditions.

Mass Spectrometry (MS): The presence of bromine is readily identified in mass spectra due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. A dibrominated peptide will therefore exhibit a distinctive M, M+2, and M+4 isotopic pattern with an approximate intensity ratio of 1:2:1. This signature is invaluable for confirming successful dibromination and for characterizing peptide fragments in tandem MS experiments.

Impact on Peptide Function

The structural changes induced by dibromination often translate to significant alterations in peptide function, including binding affinity, enzymatic activity, and stability.

Binding Affinity: The introduction of bromine can either enhance or decrease binding affinity depending on the specific interactions at the binding interface. Halogen bonds, where the bromine atom acts as an electrophilic region, can contribute to stronger binding. However, steric hindrance from the bulky bromine atoms can also disrupt favorable contacts.

Proteolytic Stability: A significant advantage of peptide bromination is the enhanced resistance to enzymatic degradation. The bulky bromine atoms can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.

Table 2: Illustrative Comparison of Proteolytic Half-Life.

PeptideModificationProteaseHalf-life (t½)
Example Peptide ANoneTrypsin30 min
Example Peptide ADibrominatedTrypsin> 240 min

This table is illustrative and based on general observations that bromination increases proteolytic stability. Specific half-life improvements are peptide and protease dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the study of dibrominated peptides.

Peptide Dibromination

Chemical Dibromination using N-Bromosuccinimide (NBS):

  • Dissolve the peptide: Dissolve the tyrosine- or tryptophan-containing peptide in a suitable solvent, such as a mixture of acetonitrile and water or acetic acid.

  • Add NBS: Add a molar excess of N-Bromosuccinimide (NBS) to the peptide solution. For dibromination, at least two equivalents of NBS are required. The reaction is typically performed at room temperature.

  • Monitor the reaction: Monitor the progress of the reaction using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry to identify the formation of mono- and di-brominated products.

  • Quench the reaction: Once the desired level of dibromination is achieved, quench the reaction by adding a scavenger such as methionine or a bisulfite solution.

  • Purify the peptide: Purify the dibrominated peptide from the reaction mixture using preparative RP-HPLC.

  • Confirm identity: Confirm the mass and purity of the final product using analytical RP-HPLC and mass spectrometry.

Enzymatic Dibromination:

Flavin-dependent halogenases can be used for site-specific bromination of tryptophan residues.

  • Prepare the reaction mixture: In a suitable buffer (e.g., phosphate buffer, pH 7.5), combine the peptide substrate, the halogenase enzyme, a flavin reductase, FAD, NADH, and a bromide salt (e.g., NaBr).

  • Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the reaction: Monitor the formation of the brominated peptide over time using LC-MS.

  • Purify the peptide: Purify the brominated peptide using chromatographic techniques such as RP-HPLC.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified peptide (both native and dibrominated) in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a final concentration of 0.5-1 mM. Add a chemical shift reference standard (e.g., DSS or TSP).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the NMR data using appropriate software. Assign the chemical shifts of the peptide resonances and compare the spectra of the native and dibrominated peptides to identify changes in chemical shifts and nuclear Overhauser effects (NOEs), which indicate conformational changes.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare the peptide samples for analysis by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • MS Analysis: Acquire a full MS scan to observe the characteristic isotopic pattern of the dibrominated peptide (

A Comparative Guide to the Use of Boc-3,5-Dibromo-L-tyrosine as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Boc-3,5-Dibromo-L-tyrosine as a potential internal standard for chromatographic analysis, particularly in the context of amino acid quantification. While direct experimental data on its use as an internal standard is limited, this document assesses its suitability based on its physicochemical properties and compares it with commonly used alternative standards. Detailed experimental protocols and relevant biological pathways are also presented to provide a practical framework for its application.

Introduction to Internal Standards in Chromatography

Internal standards are essential in analytical chromatography for improving the precision and accuracy of quantitative analysis.[1][2][3] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[1][3][4] It is added in a known concentration to all samples, standards, and blanks to correct for variations in sample preparation, injection volume, and instrument response.[1][2][5] The use of an internal standard is particularly crucial in complex matrices, such as biological fluids, where significant sample manipulation is often required.[6]

This compound: A Potential Internal Standard

This compound is a derivative of the amino acid L-tyrosine, featuring two bromine atoms on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality.[][8] Its structural similarity to natural amino acids, particularly tyrosine, makes it a candidate for use as an internal standard in amino acid analysis. The bromine atoms and the Boc group significantly increase its molecular weight and alter its chromatographic behavior, ensuring it does not co-elute with naturally occurring amino acids.[]

Physicochemical Properties and Suitability Assessment

An effective internal standard should possess key characteristics, including high purity, stability, and similar extraction and derivatization behavior to the analyte. The following table compares the known properties of this compound with those of common internal standards used in amino acid analysis.

PropertyThis compoundNorvalineSarcosineIsotope-Labeled Tyrosine (e.g., ¹³C₉,¹⁵N-L-Tyrosine)
Molecular Weight ( g/mol ) 439.10117.1589.09~200.2 (Varies with labeling)
Structure Tyrosine derivative with Boc and dibromo substitutionsAliphatic α-amino acidN-methylated glycineChemically identical to tyrosine, but with heavier isotopes
Presence in Biological Samples Not naturally occurringNot a proteinogenic amino acid, but may be present in some microorganismsNaturally present in various biological tissuesNot naturally occurring
Chemical Similarity to Analytes High, especially for aromatic amino acidsModerate, for aliphatic amino acidsModerate, for small, polar amino acidsIdentical to the corresponding unlabeled amino acid
Commercial Availability Readily available as a solid[8]Readily availableReadily availableAvailable from specialty chemical suppliers
Purity Typically ≥97%High purity availableHigh purity availableHigh isotopic and chemical purity available
Stability Generally stable under typical storage and analytical conditions[8][9]StableStableStable
Reactivity in Derivatization The Boc group may be labile under acidic conditions used for hydrolysis. The primary amine is protected.Reacts with common derivatizing agents (e.g., OPA, FMOC)A secondary amine, reacts with FMOC but not OPAReacts identically to the unlabeled amino acid

Suitability Analysis:

  • Advantages: Its unique structure and high molecular weight ensure it is well-resolved from endogenous amino acids.[] Being a tyrosine derivative, it would be expected to behave similarly to other aromatic amino acids during extraction and chromatography.

  • Potential Challenges: The Boc protecting group is sensitive to strong acids. This could be a limitation if the analytical workflow involves acid hydrolysis of proteins to release free amino acids. However, for the analysis of free amino acids where hydrolysis is not required, this is less of a concern. The protected amino group will not react with primary amine-specific derivatizing agents like o-phthalaldehyde (OPA).

Alternative Internal Standards: A Comparison

The choice of an internal standard is highly dependent on the specific analytical method and the analytes of interest.

Internal Standard TypeAdvantagesDisadvantagesBest Suited For
Non-proteinogenic Amino Acids (e.g., Norvaline, Norleucine) - Cost-effective- Commercially available in high purity- Structurally similar to aliphatic amino acids- May not perfectly mimic the behavior of all amino acids (e.g., aromatic, basic, acidic)- May be present in some specific samplesGeneral amino acid profiling by HPLC with pre- or post-column derivatization.
Isotope-Labeled Amino Acids (e.g., ¹³C, ¹⁵N labeled) - Considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte[10]- Co-elute with the analyte, providing excellent correction for matrix effects and instrument variability, especially in LC-MS/MS[10]- Expensive, especially for a full panel of amino acids- Requires mass spectrometry for detectionHigh-accuracy quantitative analysis by LC-MS/MS, particularly in complex biological matrices.[6][10]
Structurally Similar Compounds (not amino acids) - Can be cost-effective- Unlikely to be present in the sample- May not adequately correct for variations in derivatization or ionization if their chemical properties differ significantly from the amino acid analytesSpecific applications where a suitable amino acid-based internal standard is not available.

Experimental Protocols

The following are generalized protocols for amino acid analysis using HPLC and LC-MS/MS. The suitability of this compound as an internal standard would need to be validated within the context of a specific method.

Protocol 1: Amino Acid Analysis by HPLC with Pre-column Derivatization

This protocol is suitable for quantifying free amino acids in a sample matrix like plasma or cell culture media.

1. Sample Preparation:

  • Thaw frozen samples on ice.
  • To 100 µL of sample, add 10 µL of internal standard solution (e.g., this compound at a known concentration).
  • Precipitate proteins by adding 200 µL of cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of 0.1 M HCl.

2. Derivatization (using FMOC-Cl for primary and secondary amines):

  • To 20 µL of the reconstituted sample, add 60 µL of borate buffer (pH 9.5).
  • Add 80 µL of FMOC-Cl solution (in acetone).
  • Vortex immediately and let the reaction proceed for 2 minutes at room temperature.
  • Quench the reaction by adding 40 µL of a primary amine solution (e.g., glycine).

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 20 mM phosphate buffer, pH 6.5.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 20% to 80% B over 30 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector (Excitation: 266 nm, Emission: 305 nm).
  • Injection Volume: 10 µL.

Protocol 2: Amino Acid Analysis by LC-MS/MS

This protocol is highly sensitive and specific, making it ideal for complex biological samples.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar analytes or a C18 column.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A fast gradient suitable for separating underivatized amino acids.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each amino acid and the internal standard must be determined.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Internal Standard Use

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Deproteinate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Acid Dry->Reconstitute Derivatize Derivatization (Optional, e.g., with FMOC-Cl) Reconstitute->Derivatize Inject Inject into LC System Reconstitute->Inject If underivatized Derivatize->Inject If derivatized Separate Chromatographic Separation (e.g., Reversed-Phase or HILIC) Inject->Separate Detect Detection (e.g., Fluorescence or MS/MS) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Calibration_Curve Generate Calibration Curve Calculate_Ratio->Calibration_Curve Quantify Quantify Analyte Concentration Calibration_Curve->Quantify G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Activation Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Cell_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cell_Response

References

Illuminating Peptide Architecture: A Comparative Guide to NMR Methods for Confirming the Structure of Boc-3,5-Dibromo-L-tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring their intended function and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for the structural elucidation of peptides containing the synthetically modified amino acid, Boc-3,5-Dibromo-L-tyrosine. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to aid in the selection of the most appropriate analytical strategy.

The incorporation of halogenated amino acids, such as 3,5-dibromo-L-tyrosine, into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and binding affinities. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in peptide synthesis. Verifying the correct sequence, the integrity of the dibrominated tyrosine, and the three-dimensional structure of the final peptide is paramount. NMR spectroscopy offers a robust, non-destructive approach to obtain this information in a solution state, which often mimics the physiological environment.

The Power of NMR in Unraveling Peptide Structures

NMR spectroscopy relies on the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. For peptides containing this compound, a suite of 1D and 2D NMR experiments can be employed to achieve a complete structural assignment.

Key NMR Methods for Structural Confirmation:
  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides a "fingerprint" of the peptide, with distinct signals for each proton in the molecule. Key diagnostic signals for a this compound containing peptide include:

    • Boc Group: A characteristic sharp singlet peak integrating to nine protons, typically found in the upfield region around 1.4 ppm.

    • Aromatic Protons: The two remaining aromatic protons on the dibrominated tyrosine ring will appear as a singlet, significantly downfield from typical tyrosine aromatic protons due to the electron-withdrawing effect of the two bromine atoms.

    • Amide (NH) and Alpha-Protons (Hα): These signals, typically found between 7.5-9.0 ppm and 3.5-5.0 ppm respectively, are crucial for sequential assignment.

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the peptide. Key signals include:

    • Boc Group: Resonances for the quaternary carbon (~80 ppm) and the three methyl carbons (~28 ppm) of the tert-butyl group.

    • Aromatic Carbons: The chemical shifts of the aromatic carbons of the dibromotyrosine residue will be significantly affected by the bromine substituents. The carbons directly attached to the bromine atoms will be shifted upfield compared to their non-brominated counterparts, while the other aromatic carbons will experience smaller shifts.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals through-bond proton-proton couplings, typically over two to three bonds. It is instrumental in identifying coupled spin systems within individual amino acid residues, for example, connecting the NH, Hα, and side-chain protons (Hβ).

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid residue. This is particularly useful for identifying amino acid types based on their characteristic spin system patterns.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. It provides a highly resolved map of all C-H or N-H bonds in the peptide, greatly aiding in the assignment of overlapping proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different amino acid residues and for confirming the sequence of the peptide. For instance, correlations can be observed from an Hα proton of one residue to the carbonyl carbon (C=O) of the preceding residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the three-dimensional structure of a peptide. They detect through-space correlations between protons that are close to each other (< 5 Å), irrespective of whether they are connected by chemical bonds. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons. A comprehensive set of NOE/ROE restraints is used to calculate and refine the 3D structure of the peptide. The bulky bromine atoms on the tyrosine ring are expected to influence the local conformation and may give rise to unique NOE patterns.

Quantitative Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a this compound residue within a peptide context. These values are estimates and can vary depending on the solvent, pH, temperature, and the surrounding amino acid sequence.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Boc (CH₃)₃ ~1.4 (s, 9H)~28Characteristic singlet in ¹H NMR.
Boc C(CH₃)₃ -~80Quaternary carbon of the Boc group.
Boc C=O -~155Carbonyl of the Boc protecting group.
α-H ~4.2 - 4.6~55
β-H ~2.8 - 3.2~37
Aromatic H-2,6 ~7.5 (s, 2H)~130Downfield shift due to bromine substitution.
Aromatic C-1 -~135
Aromatic C-2,6 -~130
Aromatic C-3,5 -~115Upfield shift due to direct bromine attachment.
Aromatic C-4 -~150

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Peptide Synthesis and Purification: Synthesize the this compound containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Lyophilization: Lyophilize the purified peptide to remove all solvents.

  • Sample Dissolution: Dissolve 5-10 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a cryoprotectant if necessary). The choice of solvent will depend on the peptide's solubility and the desired experimental conditions.

  • pH Adjustment: If using an aqueous solvent, adjust the pH to the desired value using dilute DCl or NaOD.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

A standard suite of NMR experiments for structural elucidation includes:

  • 1D ¹H: To get an overview of the sample and check for purity and aggregation.

  • 2D ¹H-¹H COSY: To identify scalar coupled protons within each amino acid residue.

  • 2D ¹H-¹H TOCSY: To identify the complete spin systems of the amino acid residues. A mixing time of 80 ms is typically used.

  • 2D ¹H-¹³C HSQC: To obtain the chemical shifts of the carbon atoms directly attached to protons.

  • 2D ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations, which are crucial for sequential assignment.

  • 2D ¹H-¹H NOESY or ROESY: To obtain distance restraints for 3D structure calculation. A series of mixing times (e.g., 100, 200, 300 ms) should be tested to monitor the build-up of NOEs. For peptides in the intermediate molecular weight range where the NOE may be close to zero, a ROESY experiment is preferable.

All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) for optimal resolution and sensitivity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_validation Structure Validation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep data_acq 1D & 2D NMR Data Acquisition sample_prep->data_acq assignment Resonance Assignment data_acq->assignment structure_calc Structure Calculation & Refinement assignment->structure_calc validation Structural Statistics structure_calc->validation

Caption: Experimental workflow for NMR structure confirmation.

logical_relationship cluster_info Information Obtained NMR NMR Spectroscopy seq_confirm Sequence Confirmation NMR->seq_confirm (Primary) mod_confirm Modification Confirmation NMR->mod_confirm (Primary) threeD_structure 3D Structure NMR->threeD_structure (Solution) dynamics Dynamics NMR->dynamics MS Mass Spectrometry MS->seq_confirm (Primary) MS->mod_confirm (Primary) Xray X-ray Crystallography Xray->threeD_structure (Solid-State)

A Comparative Guide to Coupling Reagents for Boc-3,5-Dibromo-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of sterically hindered amino acids is a critical step in the synthesis of complex peptides. Boc-3,5-Dibromo-L-tyrosine, with its bulky dibromo-substituted aromatic ring and the N-terminal tert-butyloxycarbonyl (Boc) protecting group, presents a significant challenge for peptide bond formation. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions such as racemization, and ensuring the overall purity of the final peptide. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of this compound, supported by experimental data and detailed protocols.

The primary classes of coupling reagents evaluated here are aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (DIC/HOBt). Each class operates through a distinct mechanism of activating the carboxylic acid group of the amino acid, influencing reaction kinetics, efficiency, and the potential for side reactions.

Quantitative Performance Comparison

The following table summarizes the performance of selected coupling reagents for the incorporation of sterically hindered amino acids, with specific considerations for this compound. The data is collated from various studies to provide a representative overview. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentClassTypical YieldRelative Reaction RateRacemization RiskKey Considerations
HATU Aminium/Uronium Salt>95%Very Fast (15-45 min)[1]Very Low[1]Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[2]
HBTU Aminium/Uronium Salt90-95%Fast (30-60 min)[1]Low[1]A cost-effective and reliable option for routine and challenging couplings.[2] Has been reported to provide significant yields with dibromo-tyrosine derivatives where other reagents failed.[3]
PyBOP Phosphonium Salt90-95%Fast (30-60 min)[1]LowByproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[2]
DIC/HOBt Carbodiimide/Additive85-90%Moderate (1-4 hours)[1]ModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[4] May be less efficient for highly hindered couplings.

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) for the coupling of this compound. The equivalents of reagents are based on the initial loading of the resin.

General SPPS Cycle for Boc-Chemistry
  • Resin Swelling: Swell the resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) in dichloromethane (DCM) for 30 minutes. Wash the resin with dimethylformamide (DMF) three times.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain and repeat the treatment for 20-30 minutes.[1]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x).[1]

  • Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes. Wash the resin with DMF (5x).[1]

  • Coupling: Proceed with one of the following coupling protocols.

  • Washing: After the coupling is complete (as monitored by a Kaiser test), wash the resin with DMF (3x) and DCM (3x).[1]

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.[2]

Protocol 1: Coupling with HATU

This protocol is recommended for difficult couplings where high efficiency and minimal racemization are required.[1]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.[1]

  • Monitoring: Perform a Kaiser test to check for completion. A negative test indicates a complete reaction.

Protocol 2: Coupling with HBTU

A reliable and efficient method suitable for most applications, including sterically hindered amino acids.[1]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents) in DMF.

  • Coupling: Add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the dissolved amino acid. Agitate the reaction vessel at room temperature for 30-60 minutes.[1]

  • Monitoring: Perform a Kaiser test.

Protocol 3: Coupling with PyBOP

A good choice for sterically hindered couplings, with the advantage of avoiding guanidinylation side reactions.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents) and HOBt (2 equivalents, optional but recommended) in DMF.

  • Coupling: Add PyBOP (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the amino acid solution. Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test.

Protocol 4: Coupling with DIC/HOBt

A cost-effective method, though it may require longer reaction times for sterically hindered residues.[1]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.[1]

  • Monitoring: Perform a Kaiser test.

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_deprotection Boc Deprotection cluster_coupling Coupling cluster_final Final Steps swell Swell Resin in DCM wash_dmf1 Wash with DMF swell->wash_dmf1 deprotect Treat with 50% TFA in DCM wash_dcm Wash with DCM, IPA, DMF deprotect->wash_dcm neutralize Neutralize with 10% DIEA in DMF wash_dcm->neutralize prepare_aa Prepare Activated This compound neutralize->prepare_aa couple Couple to Resin prepare_aa->couple kaiser Kaiser Test couple->kaiser kaiser->couple Recouple if Positive wash_final Final Wash (DMF, DCM) kaiser->wash_final next_cycle Proceed to Next Cycle wash_final->next_cycle

Caption: General workflow for one cycle of solid-phase peptide synthesis using Boc chemistry.

Coupling Reagent Selection Logic

G cluster_criteria Decision Criteria cluster_reagents Recommended Reagents start Start: Select Coupling Reagent for This compound efficiency High Efficiency & Speed Critical? start->efficiency cost Cost-Effectiveness a Priority? efficiency->cost No hatu HATU efficiency->hatu Yes hbtu HBTU cost->hbtu No dic_hobt DIC/HOBt cost->dic_hobt Yes pybop PyBOP

References

Safety Operating Guide

Proper Disposal of Boc-3,5-Dibromo-L-tyrosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following procedural guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the proper disposal of Boc-3,5-Dibromo-L-tyrosine. This document is designed to supplement, not replace, your institution's specific environmental health and safety (EHS) guidelines and the official Safety Data Sheet (SDS).

Key Safety and Handling Information

Before beginning any disposal procedure, it is critical to understand the nature of the chemical. This compound is a halogenated organic compound.[1] As with any laboratory chemical, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or glasses with side-shields.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]

  • Body Protection: A laboratory coat and appropriate footwear.[2]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyInformation
Chemical Name N-(tert-Butoxycarbonyl)-3,5-dibromo-L-tyrosine
Molecular Formula C₁₄H₁₇Br₂NO₅
Molecular Weight 439.10 g/mol
Appearance White to off-white powder
Primary Hazard Class Halogenated Organic Compound
Disposal Consideration Classified as hazardous waste; requires disposal via a licensed service.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is crucial for laboratory safety and environmental protection. Do not dispose of this chemical down the drain or in regular trash.[3][4][5]

Experimental Protocol for Waste Disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused solid chemical, solutions containing the compound, and contaminated labware (e.g., pipette tips, weigh boats, gloves).

    • Crucially, this waste must be segregated as Halogenated Organic Waste .[1]

    • Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, or bases.[1][6]

  • Waste Collection and Containerization:

    • Solid Waste: Collect unused or expired solid this compound and contaminated disposables in a dedicated, chemically compatible container. This container should be clearly labeled for halogenated solid waste.

    • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container for halogenated liquid waste.[7]

    • Ensure all waste containers are securely sealed when not in use.[7]

  • Labeling:

    • Label all waste containers clearly with the words "Hazardous Waste ".[7]

    • The label must also include the full chemical name: "This compound " and list all other components and their approximate percentages.[1][7]

  • Storage:

    • Store the sealed and labeled waste containers in a designated and properly ventilated satellite accumulation area.[7]

    • Ensure the storage area is away from incompatible materials.[5]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[3]

    • The standard disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility.[1][3]

Spill Management

In the event of a small spill, follow these procedures:

  • Restrict Access: Cordon off the area to prevent further contamination.

  • Wear PPE: Ensure you are wearing the appropriate PPE as described above.

  • Contain and Absorb: For solid spills, avoid creating dust.[3] Carefully sweep or scoop the material. For liquid spills, cover with an inert absorbent material.[5]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start In-Lab Procedure cluster_disposal Final Disposal start Identify Waste Containing This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate container Collect in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by Certified EHS Vendor storage->pickup incinerate High-Temperature Incineration pickup->incinerate

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Boc-3,5-Dibromo-L-tyrosine was not located. The following guidance is based on the safety profiles of the closely related compound 3,5-dibromo-L-tyrosine and established best practices for handling halogenated aromatic compounds.[1][2] Researchers must consult the specific SDS provided by the supplier before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound and similar halogenated aromatic compounds to mitigate risks of exposure.[1]

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[1][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][3]Prevents skin contact, which can lead to irritation or burns.[1]
Respiratory Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2]

II. Chemical Properties and Storage

Property Value Source
Chemical Formula C₁₄H₁₇Br₂NO₅Chem-Impex[4]
Molecular Weight 439.33 g/mol Chem-Impex[4]
Appearance White to off-white powderChem-Impex[4]
Melting Point 145-150 °CChem-Impex[4]
Storage Store at 0-8 °C in a dry place. Keep container tightly closed.Chem-Impex[4]

III. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to ensure safety and experimental integrity.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

  • Assemble all necessary equipment and reagents within the fume hood.

  • Verify that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.[2]

  • Locate the nearest safety shower and eyewash station.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Carefully measure and transfer the required amount of the chemical. Avoid creating dust.[2]

  • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

3. Cleanup:

  • Decontaminate all glassware with a suitable solvent (e.g., acetone) within the fume hood.

  • Collect the rinsate as hazardous waste.[1]

  • Wipe down the work surface with an appropriate solvent and cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.

IV. Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Spillage Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal. Do not let the product enter drains.[2]

V. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]

  • Containerization: Use a designated, properly labeled, and sealed container for all waste containing this compound.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of it as regular trash or pour it down the drain. Contaminated packaging should be disposed of as unused product.[2]

VI. Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer run_experiment Conduct Experiment weigh_transfer->run_experiment decontaminate Decontaminate Glassware run_experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe spill Spill spill_response Spill Response spill->spill_response exposure Exposure first_aid First Aid exposure->first_aid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3,5-Dibromo-L-tyrosine
Reactant of Route 2
Reactant of Route 2
Boc-3,5-Dibromo-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.